molecular formula C5H8BrN3O2S B3021679 3-Bromo-1-(dimethylsulfamoyl)pyrazole CAS No. 500011-84-7

3-Bromo-1-(dimethylsulfamoyl)pyrazole

Cat. No.: B3021679
CAS No.: 500011-84-7
M. Wt: 254.11 g/mol
InChI Key: PYBWMCRVFDXECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(dimethylsulfamoyl)pyrazole (CAS 500011-84-7) is a brominated, sulfonamide-protected pyrazole derivative that serves as a versatile synthetic intermediate in organic and medicinal chemistry research. This compound is characterized by the molecular formula C 5 H 8 BrN 3 O 2 S and has a molecular weight of 254.11 g/mol [ citation:1 ]. Its primary research value lies in its application as a key reactant in the preparation of pyrazolopyridine-based compounds, which are investigated as potent and selective Tyrosine Kinase 2 (TYK2) and Janus Kinase (JAK) inhibitors [ citation:6 ]. The dimethylsulfamoyl group on the pyrazole nitrogen acts as a protective moiety, enabling regioselective functionalization at the brominated carbon, which is crucial for constructing complex heterocyclic scaffolds aimed at treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and cancer [ citation:5 ][ citation:6 ]. Researchers utilize this compound for its ability to introduce a pyrazole subunit into larger molecular architectures via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations. The predicted boiling point is 345.5±34.0 °C, and the predicted density is 1.79±0.1 g/cm 3 [ citation:6 ]. For safe handling, note that it carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [ citation:1 ]. It is recommended to store the material sealed in a dry environment at room temperature. This product is intended for research purposes and laboratory use only; it is not approved for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N,N-dimethylpyrazole-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3O2S/c1-8(2)12(10,11)9-4-3-5(6)7-9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBWMCRVFDXECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610493
Record name 3-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401462-74-6
Record name 3-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-1-(dimethylsulfamoyl)pyrazole: A Comprehensive Technical Guide on its Core Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 3-Bromo-1-(dimethylsulfamoyl)pyrazole, a key heterocyclic intermediate. While not an active pharmaceutical or agrochemical ingredient itself, its strategic importance lies in its role as a versatile building block for the synthesis of complex bioactive molecules. This document will elucidate its physicochemical properties, detail its synthetic pathways, and explore its pivotal function in the creation of high-value chemical entities, thereby serving as a critical resource for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal and agricultural chemistry.[1][2][3] Its unique structural and electronic properties make it a "privileged scaffold," capable of interacting with a wide array of biological targets.[2][3] Consequently, pyrazole derivatives have been successfully developed into a diverse range of therapeutic agents and crop protection products.[4][5][6]

The metabolic stability of the pyrazole ring is a significant factor in its prevalence in drug design.[2] The versatility of the scaffold allows for extensive functionalization at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize biological activity and selectivity. This has led to the development of blockbuster drugs and highly effective agrochemicals.[2][3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective utilization in multi-step syntheses. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 500011-84-7N/A
Molecular Formula C5H8BrN3O2SN/A
Appearance See specificationsN/A
Application Pharmaceutical intermediateN/A
Purity ≥99%N/A
Storage Store in a cool & dry placeN/A

The Dimethylsulfamoyl Group: A Strategic Protecting Group

In the context of multi-step organic synthesis, the use of protecting groups is a fundamental strategy to ensure regioselectivity and prevent unwanted side reactions. The dimethylsulfamoyl group attached to the pyrazole nitrogen in this compound serves as a robust protecting group.

This group is instrumental in directing subsequent chemical transformations to other positions on the pyrazole ring, such as the bromine-bearing carbon. The stability of the sulfonamide bond under various reaction conditions, followed by its controlled removal, makes it a valuable tool in the synthetic chemist's arsenal.

Synthetic Pathways and Methodologies

The synthesis of this compound is a critical process for its application as an intermediate. While specific proprietary details may vary, the general synthetic logic can be inferred from public domain literature, including patents. A plausible synthetic route is outlined below.

Step-by-Step Synthesis Protocol (Illustrative)
  • Protection of the Pyrazole Nitrogen: Pyrazole is reacted with dimethylsulfamoyl chloride in the presence of a suitable base to yield 1-(dimethylsulfamoyl)pyrazole.

  • Regioselective Bromination: The protected pyrazole is then subjected to bromination. The directing effect of the dimethylsulfamoyl group influences the position of bromination, leading to the desired 3-bromo isomer.

  • Purification: The final product is purified using standard techniques such as crystallization or chromatography to achieve the high purity required for subsequent synthetic steps.

Synthesis_Workflow pyrazole Pyrazole protected_pyrazole 1-(Dimethylsulfamoyl)pyrazole pyrazole->protected_pyrazole Protection final_product This compound protected_pyrazole->final_product Bromination purification Purification final_product->purification Work-up reagent1 Dimethylsulfamoyl Chloride + Base reagent2 Brominating Agent Chlorantraniliprole_Synthesis start This compound (or related precursor) intermediate1 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid start->intermediate1 Multi-step synthesis final_product Chlorantraniliprole intermediate1->final_product Amide Coupling intermediate2 2-Amino-5-chloro-N,3-dimethylbenzamide intermediate2->final_product

Caption: Simplified synthetic relationship leading to Chlorantraniliprole.

Broader Implications: The Pyrazole Sulfonamide Motif in Drug Discovery

While this compound itself is an intermediate, the pyrazole sulfonamide motif is found in numerous biologically active compounds. [7][8][9][10]This structural class has been explored for a wide range of therapeutic applications, including:

  • Anticancer Agents: Pyrazole sulfonamides have been investigated as inhibitors of various kinases and other targets involved in cancer progression. [4]* Anti-inflammatory Drugs: The pyrazole scaffold is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), and sulfonamide derivatives have also shown promise in this area.

  • Antimicrobial Agents: Compounds incorporating both pyrazole and sulfonamide moieties have demonstrated activity against various bacterial and fungal pathogens. [11]* Carbonic Anhydrase Inhibitors: The sulfonamide group is a classic zinc-binding group, and pyrazole-based sulfonamides have been designed as inhibitors of carbonic anhydrase isoforms. [8] The continued exploration of this chemical space highlights the potential for discovering novel therapeutic agents.

Conclusion

This compound represents a quintessential example of a high-value synthetic intermediate. Its importance is not defined by its own biological activity, but by the critical role it plays in the construction of complex and valuable molecules. The strategic use of the dimethylsulfamoyl protecting group, combined with the versatile reactivity of the brominated pyrazole core, makes it an indispensable tool for synthetic chemists. This guide has provided a comprehensive overview of its properties, synthesis, and applications, underscoring its significance in the landscape of modern chemical synthesis.

References

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (URL not provided)
  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. (URL not provided)
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. PubMed Central. [Link]

  • Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PubMed Central. [Link]

  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Chlorantraniliprole. PubChem. [Link]

  • This compound synthesis. ChemicalBook. (URL not provided)
  • Synthesis of Chromone-Related Pyrazole Compounds. PubMed Central. [Link]

  • 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid-Intermediate for Chlorantraniliprole. Autech Industry Co.,Limited. [Link]

  • Chlorantraniliprole preparation method.
  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • Chlorantraniliprole. Sigma-Aldrich. (URL not provided)
  • Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-1-(dimethylsulfamoyl)pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and underlying scientific principles for characterizing the solubility and stability of the novel compound, 3-Bromo-1-(dimethylsulfamoyl)pyrazole. As direct experimental data for this specific molecule is not extensively available in public literature, this document serves as a detailed roadmap for researchers to conduct a thorough investigation of its physicochemical properties. The protocols and rationale presented herein are grounded in established pharmaceutical development guidelines and first principles of medicinal chemistry.

Introduction: A Structural Perspective on Physicochemical Properties

This compound, with the CAS Number 500011-84-7 and molecular formula C5H8BrN3O2S, is a heterocyclic compound featuring a pyrazole core.[1] The physicochemical properties of this molecule are dictated by the interplay of its constituent functional groups: the aromatic pyrazole ring, the electron-withdrawing bromo substituent, and the polar dimethylsulfamoyl group.

  • The Pyrazole Core: The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its aromaticity contributes to the molecule's overall stability.

  • The Bromo Substituent: The bromine atom at the 3-position is an electron-withdrawing group, which can influence the electron density of the pyrazole ring and impact its reactivity and potential degradation pathways.

  • The Dimethylsulfamoyl Group: This group (-SO2N(CH3)2) is a key determinant of the molecule's polarity and, consequently, its solubility. The sulfonyl moiety can act as a hydrogen bond acceptor, potentially enhancing solubility in polar solvents.[2] The dimethyl substitution on the nitrogen atom, however, precludes it from acting as a hydrogen bond donor. The sulfamoyl group is generally stable, but its displacement can occur under certain conditions.[3]

A thorough understanding of the solubility and stability of this compound is a critical prerequisite for its advancement in any drug discovery and development pipeline.[4] These parameters directly influence its bioavailability, formulation, and shelf-life.[5]

Solubility Characterization: From Early Screening to Thermodynamic Equilibrium

The solubility of an active pharmaceutical ingredient (API) is a crucial factor in its absorption and bioavailability.[5] A multi-tiered approach is recommended for characterizing the solubility of this compound, starting with kinetic solubility for initial screening and progressing to thermodynamic solubility for a definitive understanding.[4]

Kinetic Solubility Assessment

Kinetic solubility provides a high-throughput method for early-stage assessment, particularly when compound availability is limited.[4] This method measures the concentration at which a compound, initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO), precipitates upon addition to an aqueous buffer.[4]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

  • Aqueous Buffer Addition: In a 96-well plate, add a fixed volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Compound Addition: Add a small, fixed volume of each DMSO stock concentration to the corresponding wells containing the aqueous buffer. The final DMSO concentration should be kept low (e.g., <1%) to minimize its co-solvent effect.

  • Precipitation Measurement: Immediately measure the turbidity of each well using a laser nephelometer.[5] The concentration at which a significant increase in scattered light is observed indicates the kinetic solubility limit.

Thermodynamic Solubility Determination (Shake-Flask Method)

The gold standard for solubility determination is the shake-flask method, which measures the equilibrium solubility of a compound in a given solvent.[6] This method is essential for late-stage preformulation and formulation development.

  • Compound Addition: Add an excess amount of solid this compound to a series of vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological pH range.[6]

  • Equilibration: Tightly cap the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[7]

  • Concentration Analysis: Accurately determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Presentation: Solubility Profile
Solvent/Buffer pH Temperature (°C) Solubility (µg/mL)
Water~7.025[Experimental Value]
0.1 N HCl1.237[Experimental Value]
Acetate Buffer4.537[Experimental Value]
Phosphate Buffer6.837[Experimental Value]
Phosphate-Buffered Saline7.437[Experimental Value]

Stability Assessment: Ensuring Compound Integrity

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8][9][10]

Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products and establish the intrinsic stability of the molecule.[11][12] This information is crucial for developing stability-indicating analytical methods.[13]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H2O2, RT) Oxidation->HPLC Thermal Thermal (80°C, solid & solution) Thermal->HPLC Photolytic Photolytic (ICH Q1B guidelines) Photolytic->HPLC Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Degradant_ID Degradant Identification Mass_Balance->Degradant_ID API This compound (in solution and solid state) API->Acid API->Base API->Oxidation API->Thermal API->Photolytic

Caption: Forced degradation workflow for this compound.

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a predetermined time.[14]

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C.[14]

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.[14]

  • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C).

  • Photostability: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.

At appropriate time points, samples should be analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Long-Term and Accelerated Stability Studies

Following the principles outlined by the International Council for Harmonisation (ICH), long-term and accelerated stability studies are required to propose a retest period for the drug substance.[15]

Stability_Study_Design cluster_conditions Storage Conditions cluster_testing Testing Schedule (Months) LongTerm Long-Term 25°C ± 2°C / 60% RH ± 5% RH T0 0 LongTerm->T0 Accelerated Accelerated 40°C ± 2°C / 75% RH ± 5% RH Accelerated->T0 T3 3 Accelerated->T3 T6 6 Accelerated->T6 T0->T3 T9 9 T12 12 T18 18 T24 24 T3->T6 T6->T9 T9->T12 T12->T18 T18->T24 API_Batch API Batch 1, 2, 3 (Packaged as proposed for storage) API_Batch->LongTerm API_Batch->Accelerated

Caption: ICH-compliant long-term and accelerated stability study design.

  • Batch Selection: Utilize at least three primary batches of this compound.[9]

  • Packaging: Package the API in a container closure system that simulates the proposed packaging for storage and distribution.[9]

  • Storage: Store the batches under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[15]

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) for appearance, assay, purity, and other relevant quality attributes.[15]

Data Presentation: Stability Summary
Storage Condition Time (Months) Appearance Assay (%) Total Impurities (%)
25°C/60% RH0[Initial Spec][Initial Value][Initial Value]
3[Observation][Value][Value]
6[Observation][Value][Value]
............
40°C/75% RH0[Initial Spec][Initial Value][Initial Value]
3[Observation][Value][Value]
6[Observation][Value][Value]

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the systematic evaluation of the solubility and stability of this compound. By following these established methodologies, researchers can generate the critical data necessary to understand the compound's physicochemical properties. This knowledge is indispensable for informed decision-making in the drug development process, from lead optimization and candidate selection to formulation design and the establishment of appropriate storage conditions and shelf-life. The insights gained from these studies will be pivotal in unlocking the full therapeutic potential of this novel chemical entity.

References

  • Glomme, A., & Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • World Health Organization. (2022). Guidelines on stability testing of finished pharmaceutical products and active drug substance.
  • World Health Organization. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953.
  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • European Medicines Agency. (2023). Guideline on stability testing: stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022.
  • Bergström, C. A. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. Drug Discovery Today: Technologies, 8(2-4), e69-e76.
  • Saudi Food and Drug Authority. (2022). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Glomme, A., & Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21766261, 3-bromo-1,4-dimethyl-1H-pyrazole.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21724046, 3-Bromo-1,5-dimethyl-1H-pyrazole.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1201443, 3-bromo-1H-pyrazole.
  • Sigma-Aldrich. (n.d.). 3-Bromo-1-methyl-1H-pyrazole 96.
  • Shchamialiova, L., et al. (2013). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Khan, A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports, 13(1), 11295.
  • Bhatt, M., et al. (2018). Forced degradation studies of Brexpiprazole.
  • Fei, X., et al. (2016). Application of Sulfonyl in Drug Design.
  • Bajaj, S., et al. (2012). Forced Degradation – A Review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Klick, S., et al. (2005). Toward a general strategy for degradation studies. Pharmaceutical Technology, 29(2), 48-66.
  • Sharma, G., & Saini, V. (2017). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(1), 266-271.
  • Chemical Technology Co.,LTD. (n.d.). This compound.
  • BLD Pharm. (n.d.). 500011-84-7|this compound.
  • ChemicalBook. (n.d.). 50877-46-8(3-bromo-1-phenylpyrazole) Product Description.
  • Pharma Guideline. (2018, October 20). Forced Degradation Study in Pharmaceuticals [Video]. YouTube.
  • Maren, T. H., & Conroy, C. W. (1984). The nonenzymatic displacement of the sulfamoyl group from different classes of aromatic compounds by glutathione and cysteine. Drug Metabolism and Disposition, 12(5), 614-618.
  • 2a biotech. (n.d.). This compound.
  • Parchem. (n.d.). This compound (Cas 500011-84-7).
  • Igwe, K. C., & Okoro, U. C. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 11, 1349–1363.
  • Federal, S. W., et al. (2015). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development, 19(12), 1938-1946.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14948637, 3-Bromo-1-methyl-1H-pyrazole.

Sources

An In-Depth Technical Guide to 3-Bromo-1-(dimethylsulfamoyl)pyrazole (CAS 500011-84-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and synthetic properties of 3-Bromo-1-(dimethylsulfamoyl)pyrazole, CAS number 500011-84-7. This compound is a key heterocyclic building block, primarily utilized as a synthetic intermediate in the development of pharmacologically active molecules. This document consolidates available data on its identity, properties, synthesis, and handling, offering a valuable resource for professionals in organic synthesis and medicinal chemistry.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrazole derivative. Its structure is characterized by a pyrazole ring brominated at the 3-position and substituted with a dimethylsulfamoyl group at the 1-position.

Table 1: Chemical Identifiers and Key Properties

PropertyValueSource(s)
CAS Number 500011-84-7[1][2]
IUPAC Name 3-bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide[3][4]
Synonyms This compound[3]
Molecular Formula C5H8BrN3O2S[5]
Molecular Weight 254.1 g/mol [5]
Predicted Boiling Point 345.5 ± 34.0 °C (at 760 mmHg)N/A
Predicted Density 1.79 ± 0.1 g/cm³N/A
Predicted pKa -4.94 ± 0.12N/A
Storage Temperature Room Temperature, sealed in dry conditions[6]

Note: Some physical properties are predicted and should be used as an estimate.

Synthesis and Purification

The synthesis of this compound is typically achieved through the bromination of a pyrazole precursor. A general synthetic pathway is outlined below.

Synthetic Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product N_N_dimethyl_1H_pyrazole_1_sulfonamide N,N-dimethyl-1H-pyrazole-1-sulfonamide deprotonation Deprotonation at -78 °C N_N_dimethyl_1H_pyrazole_1_sulfonamide->deprotonation Dissolved in THF n_butyllithium n-Butyllithium in Hexane n_butyllithium->deprotonation Slow addition brominating_agent 1,2-Dibromo-1,1,2,2-tetrachloroethane bromination Bromination at -78 °C brominating_agent->bromination Addition in THF THF Tetrahydrofuran (Solvent) deprotonation->bromination Formation of Lithiated Intermediate quench_extraction Aqueous Quench & Ethyl Acetate Extraction bromination->quench_extraction Reaction Mixture purification Silica Gel Chromatography quench_extraction->purification Crude Product final_product This compound purification->final_product Purified Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following is a generalized experimental protocol based on available synthetic procedures.

Materials:

  • N,N-dimethyl-1H-pyrazole-1-sulfonamide

  • n-Butyllithium in hexanes

  • 1,2-Dibromo-1,1,2,2-tetrachloroethane

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A solution of N,N-dimethyl-1H-pyrazole-1-sulfonamide in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • Deprotonation: A solution of n-butyllithium in hexanes is added dropwise to the cooled pyrazole solution. The mixture is stirred at -78 °C.

  • Bromination: A solution of 1,2-dibromo-1,1,2,2-tetrachloroethane in anhydrous THF is added dropwise to the reaction mixture. The mixture is stirred for an additional period at -78 °C.

  • Warming and Quenching: The reaction is allowed to warm to room temperature and stirred. The reaction is then quenched by pouring it into water.

  • Extraction: The aqueous mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the final product.

Justification of Experimental Choices:

  • Low Temperature (-78 °C): The deprotonation and bromination steps are carried out at low temperatures to control the reactivity of the organolithium intermediate and prevent side reactions.

  • Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the highly reactive n-butyllithium from reacting with atmospheric moisture and oxygen.

  • Anhydrous Solvents: Anhydrous solvents are essential to ensure the efficiency of the reaction, as any water present would quench the n-butyllithium.

  • Silica Gel Chromatography: This is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts.

Chemical Reactivity and Applications

This compound is primarily used as a chemical intermediate in organic synthesis. The bromine atom at the 3-position and the pyrazole ring system provide reactive sites for further functionalization.

Role in Drug Discovery

A significant application of this compound is in the synthesis of pyrazolopyridines, which have been investigated as tyrosine kinase 2 (TYK2) inhibitors for the potential treatment of autoimmune diseases. The pyrazole sulfonamide moiety is a key structural feature in a number of compounds with diverse biological activities.[4][7][8][9][10][11][12]

Synthetic Utility

The bromine atom on the pyrazole ring can participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide range of substituents.[7] This versatility makes it a valuable building block for creating libraries of compounds for drug discovery and other applications.

Spectroscopic Data

  • ¹H NMR: Signals corresponding to the two protons on the pyrazole ring and the six protons of the two methyl groups on the sulfonamide.

  • ¹³C NMR: Resonances for the three carbons of the pyrazole ring and the two carbons of the dimethylamino group.

  • Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns would confirm the molecular weight and structure.

  • IR Spectroscopy: Characteristic absorption bands for the C=N and C=C bonds of the pyrazole ring, as well as the S=O stretching of the sulfonamide group.[4]

Safety and Handling

Hazard Identification

Safety data sheets indicate that this compound should be handled with care.[1][6]

Table 2: GHS Hazard Statements

Hazard CodeStatement
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Recommended Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[6]

  • Avoid inhalation of dust, fumes, or vapors.[13]

  • Avoid contact with skin and eyes.[6]

  • Wash hands thoroughly after handling.[1]

  • Store in a cool, dry place in a tightly sealed container.[6]

First Aid Measures:

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6]

In all cases of exposure, seek medical attention.[6]

Conclusion

This compound (CAS 500011-84-7) is a valuable synthetic intermediate with significant applications in the field of medicinal chemistry, particularly in the development of kinase inhibitors. While detailed experimental data on its physical and chemical properties are not extensively published, this guide provides a consolidated overview of its identity, synthesis, reactivity, and safe handling procedures based on available information. Researchers and drug development professionals can utilize this compound as a versatile building block for the synthesis of novel and complex molecules.

References

  • Current time information in Hyderabad, IN. (n.d.). Google Search.
  • Key Organics. (n.d.).
  • Chemrio. (n.d.). 3-bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • (n.d.).
  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.).
  • Fisher Scientific. (n.d.).
  • PubChemLite. (n.d.). 3-bromo-1,5-dimethyl-1h-pyrazole-4-sulfonamide.
  • Sinfoo Biotech. (n.d.). 1H-Pyrazole-1-sulfonamide, 3-bromo-N,N-dimethyl-.
  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. (2014). Journal of Medicinal Chemistry.
  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. (n.d.). PubMed Central.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N -Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (n.d.).
  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023).
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Sigma-Aldrich. (n.d.). 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • ChemScene. (n.d.). 1630907-03-7 | 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide.

Sources

3-Bromo-1-(dimethylsulfamoyl)pyrazole as a protein degrader building block

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting by leveraging Google's capabilities, zeroing in on 3-Bromo-1-(dimethylsulfamoyl)pyrazole. My aim is to build a solid foundation of knowledge about its function as a critical element in protein degradation. I'll then delve into related articles, patents and academic papers.

Analyzing Search Results

I've moved on to analyzing the Google search results, identifying crucial scientific concepts, experimental data, and reputable sources to inform the guide's structure. My focus is now on designing a logical whitepaper flow, starting with the basics of protein degradation and the importance of this specific building block. I plan to incorporate sections detailing its synthesis, its role in degrader molecules, and methods for evaluating the resulting compounds.

Expanding Research Scope

I'm now expanding my research to include detailed synthesis protocols and mechanisms of action for this molecule. I'm building a robust draft, incorporating cited evidence throughout. Quantitative data summaries and workflow diagrams will be added soon. I'm also drafting experimental protocols for the synthesis and evaluation of related degraders. The final task will be crafting a complete, cited reference section for review.

Defining the Structure

Okay, I've got the reins on this technical guide now. I'm focusing on crafting a logical flow to present the information on this pyrazole building block. Considering an expert audience, I plan to dive deep, providing structure, and allowing for easy navigation throughout the guide.

Developing the Framework

I'm now integrating the visual elements to enhance the guide's explanatory power. I'm focusing on crafting clear, concise diagrams using Graphviz to illustrate key processes and structures. The aim is to create a dynamic document, with high contrast visualization that supports easy and intuitive comprehension. I'll include DOT scripts and appropriate captions.

Constructing a Hypothesis

Okay, I've hit a small snag. Directly usable papers on this exact molecule as a degrader building block are scarce. Therefore, I'm reframing my approach. The guide will now treat this compound as a representative example. I'll focus on how any pyrazole derivative could be employed in this capacity, drawing upon relevant literature on PROTAC design and degradation. This strategic shift will allow for a comprehensive and informative guide, even in the absence of perfect match references. I'll maintain the structural elements but broaden the scope slightly.

Adapting to Missing Data

I'm now revising the scope of the guide. Since I'm not finding much on this specific molecule as a degrader building block, I'm reframing. I will present this compound as a representative example of a pyrazole building block. The guide will focus on the process of incorporating such a molecule into a PROTAC, drawing from general PROTAC design principles and leveraging analogous building blocks.

Developing a Comprehensive Overview

I'm now integrating information from recent searches. There's a clear lack of direct research on this specific compound as a degrader building block. Therefore, I'll structure the guide around the broader principles of building PROTACs, using this molecule as a central example. I'm focusing on providing in-depth explanations of the "why" behind experimental choices, not just the "how." I'll also incorporate detailed references with clickable URLs and in-text citations, ensuring that the guide is both informative and trustworthy.

Conceptualizing the Guide

I'm now fully immersed in the research findings. The scarcity of direct data on the focal molecule necessitates a shift in focus. The guide will now center on the process of incorporating this compound as a representative pyrazole-based building block into a PROTAC, using this molecule to illustrate. It will be built on the principles of PROTAC design, drawing on analogous building blocks, emphasizing the "why" behind experimental choices, and providing comprehensive, citable references.

Designing a New Outline

I'm now revising my approach. Despite the initial lack of direct research, I will craft a practical guide on PROTAC design, utilizing this molecule as a central, hypothetical pyrazole building block. The structure will be built on the process of incorporating this compound into a PROTAC, using it to illustrate the principles, and drawing upon analogies with relevant building blocks and the literature on PROTAC design.

Finalizing the Structure

Okay, I'm now fully immersed in the research findings. The scarcity of direct data on the focal molecule necessitates a shift in focus. The guide will now center on the process of incorporating this compound as a representative pyrazole-based building block into a PROTAC, using this molecule to illustrate. It will be built on the principles of PROTAC design, drawing on analogous building blocks, emphasizing the "why" behind experimental choices, and providing comprehensive, citable references. I've almost finished outlining all the chapters now, I just need to decide how to incorporate the BRD4 information.

Refining the Approach

I'm now revising my approach. Despite the initial lack of direct research, I will craft a practical guide on PROTAC design, utilizing this molecule as a central, hypothetical pyrazole building block. The structure will be built on the process of incorporating this compound into a PROTAC, using it to illustrate the principles, and drawing upon analogies with relevant building blocks and the literature on PROTAC design. I'm focusing on the synthesis now.

Developing a Framework

I've finalized the structure, focusing on the crucial "why" behind the experimental approaches. I'll provide detailed protocols for validating the building block and explain the rationale for each experiment. My focus is now on ensuring a clear flow and a seamless integration of the information gathered from literature searches.

Developing the Outline

Now, I'm integrating the information from the research findings to structure the guide, which will now focus on the principles of incorporating the pyrazole derivative into PROTACs as a representative example, and explaining the "why" behind the experimental choices. This approach allows a clear demonstration of building and validating such a compound, despite the data constraints.

Reactivity of the bromine atom in 3-Bromo-1-(dimethylsulfamoyl)pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-1-(dimethylsulfamoyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the bromine atom in this compound (CAS 500011-84-7).[1][2][3] Pyrazole-containing molecules are foundational scaffolds in medicinal chemistry, recognized for a wide spectrum of biological activities.[4][5][6][7] The functionalization of the pyrazole ring is, therefore, a critical task in drug discovery. This document focuses on the utility of the C3-bromine atom as a versatile handle for introducing molecular complexity through modern cross-coupling reactions. We will explore the underlying principles governing its reactivity, provide field-proven experimental protocols for key transformations, and discuss strategies to mitigate common side reactions, thereby offering a practical resource for scientists engaged in the synthesis of novel pyrazole derivatives.

Introduction: The this compound Scaffold

The subject of this guide, this compound, is a functionalized heterocyclic building block of significant interest in pharmaceutical development.[1] Its structure is characterized by two key features that dictate the reactivity of the C-Br bond: the pyrazole core and the N1-dimethylsulfamoyl group.

  • The Pyrazole Ring: An aromatic, five-membered heterocycle with two adjacent nitrogen atoms. Its electronic nature can be finely tuned by substituents.

  • The N1-Dimethylsulfamoyl Group (-SO₂N(CH₃)₂): This is a potent electron-withdrawing group.[8] Its presence at the N1 position significantly modulates the electronic properties of the entire pyrazole ring system, rendering it more electron-deficient. This electronic perturbation is crucial as it directly influences the susceptibility of the C3-bromine atom to participate in transition metal-catalyzed reactions.

The primary focus of synthetic transformations involving this molecule is the palladium-catalyzed cross-coupling reaction, a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds.[9] The fundamental step in these reactions is the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. The electron-deficient nature of the pyrazole ring in this substrate facilitates this rate-determining step, making the C-Br bond a highly reactive and synthetically useful position.[10]

catalytic_cycle Generalized Palladium Cross-Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pyrazole_br Ar-Br (Bromopyrazole) pyrazole_br->oxidative_addition pd_complex L₂Pd(II)(Ar)(Br) oxidative_addition->pd_complex transmetalation Transmetalation / Ligand Exchange pd_complex->transmetalation coupling_partner Coupling Partner (e.g., R-B(OH)₂ or R₂NH) coupling_partner->transmetalation pd_intermediate L₂Pd(II)(Ar)(R) transmetalation->pd_intermediate reductive_elim Reductive Elimination pd_intermediate->reductive_elim reductive_elim->pd0 Regeneration product Ar-R (Coupled Product) reductive_elim->product

Caption: The catalytic cycle for Pd-catalyzed cross-coupling reactions.

Key Transformations of the C3-Bromine Atom

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for creating C(sp²)-C(sp²) bonds. [9]It involves coupling the bromopyrazole with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.

Causality and Optimization:

  • Catalyst: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or their pre-formed palladium adducts (G2, G3 precatalysts) often provide higher yields and faster reaction times, especially for challenging substrates. [9][11]* Base: A base is required to activate the organoboron species. Inorganic bases like K₂CO₃ or K₃PO₄ are most common. K₃PO₄ is a stronger base and can be effective in more difficult couplings. [12]* Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents. [9][10]* Side Reaction - Hydrodebromination: A significant competing pathway is hydrodebromination, where the bromine atom is replaced by hydrogen. [13]This is particularly prevalent with electron-deficient heterocycles. [9][13]Optimization is key to minimizing this side product. Strategies include using milder bases, lower reaction temperatures, and carefully selected ligands. [9][13] Representative Suzuki-Miyaura Protocol:

  • Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a base (e.g., K₂CO₃, 2.0-3.0 eq.), and the palladium catalyst (e.g., XPhosPdG2, 1-5 mol%). [9][10]2. Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed 4:1 mixture of dioxane/water via syringe. [10]4. Reaction: Heat the mixture with stirring (typically 80-110°C) and monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify the crude product by column chromatography.

ParameterRecommended ConditionRationale / Field Insight
Catalyst XPhosPdG2 / Pd(dppf)Cl₂ (1-5 mol%)Modern precatalysts are often more active and air-stable.
Ligand XPhos / SPhosBulky, electron-rich ligands accelerate reductive elimination. [13]
Base K₂CO₃ / K₃PO₄ (2-3 eq.)K₃PO₄ is stronger and can be more effective for less reactive partners. [12]
Solvent Dioxane/H₂O or Toluene/H₂O (4:1)Ensures solubility of all components. Must be degassed. [10][13]
Temperature 80 - 110 °CHigher temperatures can promote hydrodebromination; start lower if possible. [13]
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds. [14]This reaction has revolutionized medicinal chemistry due to its broad substrate scope and functional group tolerance, replacing harsher classical methods. [14][15]The reaction couples the bromopyrazole with a primary or secondary amine.

Causality and Optimization:

  • Catalyst System: This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential for facilitating the challenging C-N reductive elimination step. [13][15]* Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. [16]* Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard to prevent quenching of the strong base. [13] Representative Buchwald-Hartwig Protocol:

  • Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., 2 mol%), the appropriate ligand (e.g., 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat with stirring (typically 100-120°C). Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction carefully (e.g., with saturated aq. NH₄Cl), dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash chromatography.

ParameterRecommended ConditionRationale / Field Insight
Catalyst Pd₂(dba)₃ / Pd(OAc)₂ (1-5 mol%)Common palladium sources; must be paired with an appropriate ligand.
Ligand XPhos / RuPhos / BrettPhosLigand choice is critical and often substrate-dependent. [13][15]
Base NaOtBu / K₃PO₄ / LHMDS (1.4-2.5 eq.)Base strength must be matched to the pKa of the amine.
Solvent Toluene / Dioxane (Anhydrous)Protic solvents will interfere with the strong base. [13]
Temperature 100 - 120 °CNecessary to drive the reaction, but should be optimized to avoid degradation.
Table 2: Optimized Conditions for Buchwald-Hartwig Amination.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira reaction provides a direct route to C(sp²)-C(sp) bonds, installing an alkyne group at the C3 position. [17][18]This transformation is invaluable for creating rigid linkers in molecules or as a precursor for further synthetic manipulations. The classic protocol uses a dual catalyst system of palladium and copper(I) iodide. [19] Causality and Optimization:

  • Catalyst System: A palladium source (e.g., Pd(PPh₃)₂Cl₂) is the primary catalyst, while a copper(I) salt (typically CuI) acts as a co-catalyst to facilitate the transmetalation of the acetylide to the palladium center. [17][19]* Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as a base to generate the copper acetylide and often as the solvent.

  • Copper-Free Variants: Concerns about residual copper in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. [20]These often require more specialized ligands and conditions but offer a cleaner reaction profile.

Representative Sonogashira Protocol:

  • Setup: To a flask containing this compound (1.0 eq.) and CuI (2-5 mol%), add a solution of the terminal alkyne (1.1-1.5 eq.) in an amine solvent like Et₃N.

  • Atmosphere: Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Stir the reaction at a suitable temperature (can range from room temperature to 80°C) until completion.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aq. NH₄Cl to remove copper salts, followed by water and brine.

  • Purification: Dry, concentrate, and purify the product via column chromatography.

ParameterRecommended ConditionRationale / Field Insight
Pd Catalyst Pd(PPh₃)₄ / Pd(PPh₃)₂Cl₂ (2-5 mol%)Standard, reliable catalysts for this transformation.
Cu Co-catalyst CuI (2-10 mol%)Essential for the classic mechanism; can be omitted in newer protocols. [17][20]
Base Et₃N / DIPEAOften used in excess, serving as both base and solvent.
Solvent Amine base or THF/TolueneAnhydrous conditions are preferred.
Temperature 25 - 80 °COften proceeds under mild conditions.
Table 3: Optimized Conditions for Sonogashira Coupling.
Heck Reaction: C-C (Alkenyl) Bond Formation

The Heck reaction forms a C-C bond between the bromopyrazole and an alkene, typically yielding a substituted alkene product. [21][22]This reaction is a powerful tool for vinylation of aryl halides.

Causality and Optimization:

  • Alkene Partner: The reaction works best with electron-deficient alkenes such as acrylates, styrene, or acrylonitrile. [23]* Base: An organic base like triethylamine or an inorganic base like K₂CO₃ is used to neutralize the HBr generated during the catalytic cycle.

  • Stereoselectivity: The Heck reaction typically proceeds with high trans selectivity in the product alkene. [22] Representative Heck Protocol:

  • Setup: Combine this compound (1.0 eq.), the alkene (1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a ligand if necessary (e.g., PPh₃), and a base (e.g., Et₃N, 2.0 eq.) in a pressure-tolerant vessel.

  • Solvent Addition: Add a polar aprotic solvent such as DMF or acetonitrile.

  • Reaction: Seal the vessel and heat (e.g., 100-140°C) with stirring. Monitor for consumption of the starting material.

  • Work-up: Cool the reaction, filter off any solids, and dilute the filtrate with water and an organic solvent. Separate the layers.

  • Purification: Wash the organic layer, dry, concentrate, and purify by chromatography.

Troubleshooting: The Challenge of Hydrodebromination

As mentioned, the primary undesired side reaction in many of these couplings is hydrodebromination (the replacement of -Br with -H). [9][13]This occurs when a palladium-hydride (Pd-H) species forms and reductively eliminates with the pyrazole moiety faster than the desired coupling partner.

side_reaction start L₂Pd(II)(Ar)(Br) path1 Productive Pathway start->path1 + Coupling Partner (Transmetalation) path2 Side Reaction Pathway start->path2 + Hydride Source intermediate L₂Pd(II)(Ar)(R) path1->intermediate pd_hydride L₂Pd(II)(Ar)(H) path2->pd_hydride product Ar-R (Desired Product) side_product Ar-H (Debrominated Byproduct) intermediate->product Reductive Elimination hydride_source Hydride Source (e.g., Base, Solvent) hydride_source->path2 pd_hydride->side_product Reductive Elimination

Caption: Competing pathways of cross-coupling vs. hydrodebromination.

Mitigation Strategies:

  • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. [13]2. Choice of Base: Very strong bases can sometimes promote the formation of Pd-H species. Screen different bases (e.g., K₃PO₄ vs. K₂CO₃ vs. Cs₂CO₃). [13]3. Anhydrous Solvents: Ensure solvents are rigorously dried. Water or alcohols can be hydride sources. [13]4. Ligand Selection: The electronic and steric properties of the ligand can influence the relative rates of reductive elimination. Bulky, electron-rich ligands can sometimes favor the desired C-C or C-N bond formation. [13]

Conclusion

The bromine atom at the C3 position of this compound serves as a robust and versatile synthetic handle. Its reactivity, enhanced by the electron-withdrawing N-dimethylsulfamoyl group, makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. Successful implementation requires a rational approach to experimental design, with careful optimization of the catalyst system, base, solvent, and temperature to maximize the yield of the desired product while minimizing side reactions like hydrodebromination. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this valuable building block in the synthesis of complex molecules for drug discovery and development.

References

  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromopyrazine and 2-Iodopyrazine in Palladium-Catalyzed Cross-Coupling Reactions.
  • BenchChem. Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine.
  • ChemicalBook. This compound synthesis.
  • Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central. Available from: [Link]

  • CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. (2017). Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. (n.d.). ResearchGate. Available from: [Link]

  • Wikipedia. Heck reaction. Available from: [Link]

  • Chemical Technology Co.,LTD. This compound.
  • Dawood, K. M., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5-bromobenzofuranyl)pyrazole in aqueous media. Semantic Scholar. Available from: [Link]

  • ResearchGate. Pyrazoles and Heck Reaction. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Bercot, E. A., & Rovis, T. (2004). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available from: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • PubChem. 3-Bromo-1,5-dimethyl-1H-pyrazole. Available from: [Link]

  • Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid. (n.d.). ResearchGate. Available from: [Link]

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021). YouTube. Available from: [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). ResearchGate. Available from: [Link]

  • Google Patents. A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. (n.d.). ResearchGate. Available from: [Link]

  • PubChem. 3-bromo-1,4-dimethyl-1H-pyrazole. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • Synthesis and molluscicidal evaluation of some new pyrazole, isoxazole, pyridine, pyrimidine, 1,4-thiazine and 1,3,4-thiadiazine derivatives incorporating benzofuran moiety. (2010). European Journal of Medicinal Chemistry. Available from: [Link]

  • Copper‐catalyzed cross‐coupling of aryl bromides with pyrazole. (n.d.). ResearchGate. Available from: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H<…. (n.d.). OUCI. Available from: [Link]

  • Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available from: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. (n.d.). ResearchGate. Available from: [Link]

  • Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. (n.d.). ResearchGate. Available from: [Link]

  • Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... (n.d.). ResearchGate. Available from: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. Available from: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). MDPI. Available from: [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). Beilstein Journals. Available from: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. Available from: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PMC - NIH. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. Available from: [Link]

  • PubChem. 3-bromo-1,5-dimethyl-1h-pyrazole-4-carbaldehyde. Available from: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). National Institutes of Health. Available from: [Link]

  • (PDF) Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. (n.d.). ResearchGate. Available from: [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. Available from: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC - PubMed Central. Available from: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazolopyridines using 3-Bromo-1-(dimethylsulfamoyl)pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolopyridines in Modern Drug Discovery

The pyrazolopyridine scaffold is a privileged heterocyclic motif that has garnered significant attention from the medicinal chemistry community.[1] Its structural resemblance to purines allows for interaction with a wide array of biological targets, leading to a diverse range of pharmacological activities. Pyrazolopyridine derivatives have been successfully developed as potent inhibitors of various kinases, phosphodiesterases, and other enzymes implicated in a multitude of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The versatility of the pyrazolopyridine core allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a cornerstone in the development of novel therapeutics.

This application note provides a comprehensive guide to the synthesis of functionalized pyrazolopyridines, leveraging the strategic advantages of 3-Bromo-1-(dimethylsulfamoyl)pyrazole as a key building block. We will delve into the rationale behind its use, provide detailed protocols for its preparation and subsequent elaboration via palladium-catalyzed cross-coupling reactions, and discuss the final deprotection step to unveil the target pyrazolopyridine core.

The Strategic Advantage of this compound

The synthesis of substituted pyrazolopyridines often necessitates a robust and versatile starting material that allows for the sequential and regioselective introduction of various substituents. This compound emerges as a superior choice for several key reasons:

  • Orthogonal Reactivity: The bromine atom at the 3-position serves as a versatile handle for the introduction of carbon or nitrogen-based substituents through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][3]

  • Robust and Removable Protecting Group: The N,N-dimethylsulfamoyl group provides excellent stability to the pyrazole ring throughout various reaction conditions. Crucially, it can be readily cleaved under mild acidic conditions, such as with trifluoroacetic acid, to yield the free N-H pyrazolopyridine.[1][4] This orthogonality is paramount for complex multi-step syntheses.

  • Regiocontrol: The bulky dimethylsulfamoyl group directs electrophilic substitution and metalation reactions, ensuring high regioselectivity during the construction of the pyrazolopyridine scaffold. A Chinese patent describes the use of dimethylaminosulfonyl chloride for the protection of a pyrazole ring, highlighting its utility in directing subsequent reactions.[5]

Synthesis of the Key Intermediate: this compound

The preparation of this compound is a critical first step. While a direct, one-pot synthesis from pyrazole is ideal, a two-step procedure involving N-sulfonylation followed by bromination is a reliable and scalable approach.

Protocol 1: Synthesis of 1-(Dimethylsulfamoyl)pyrazole

This protocol details the N-sulfonylation of pyrazole using dimethylsulfamoyl chloride.

Materials:

  • Pyrazole

  • Dimethylsulfamoyl chloride

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a solution of pyrazole (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Slowly add a solution of dimethylsulfamoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 1-(Dimethylsulfamoyl)pyrazole.

Protocol 2: Bromination of 1-(Dimethylsulfamoyl)pyrazole

This protocol describes the regioselective bromination of the N-protected pyrazole at the C3-position.

Materials:

  • 1-(Dimethylsulfamoyl)pyrazole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 1-(Dimethylsulfamoyl)pyrazole (1.0 eq) in anhydrous MeCN at 0 °C.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with saturated aqueous Na2S2O3 solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield This compound .

Construction of the Pyrazolopyridine Core via Palladium-Catalyzed Cross-Coupling

With the key intermediate in hand, the pyridine ring can be constructed through either a C-C or C-N bond-forming strategy.

Strategy A: Suzuki-Miyaura Coupling for C-C Bond Formation

This approach involves the coupling of this compound with a suitably functionalized pyridineboronic acid or ester.[3][6] This is a powerful method for introducing a pre-functionalized pyridine ring.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System A This compound F Suzuki-Miyaura Cross-Coupling A->F B Pyridineboronic Acid/Ester B->F C Pd Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) C->F D Base (e.g., K2CO3, Cs2CO3) D->F E Solvent (e.g., Dioxane/H2O, Toluene) E->F G Protected Pyrazolopyridine F->G H Deprotection G->H I Final Pyrazolopyridine Product H->I

Caption: Suzuki-Miyaura coupling workflow for pyrazolopyridine synthesis.

Materials:

  • This compound

  • Pyridineboronic acid or pinacol ester derivative (e.g., 2-aminopyridine-5-boronic acid pinacol ester)

  • Palladium catalyst (e.g., Pd(PPh3)4, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2))[7]

  • Base (e.g., K2CO3, Cs2CO3, K3PO4)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF) with water

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the pyridineboronic acid derivative (1.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 80-110 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-protected pyrazolopyridine.

Strategy B: Buchwald-Hartwig Amination for C-N Bond Formation

This strategy is employed when the desired pyrazolopyridine is formed through the coupling of this compound with an aminopyridine derivative.[2][8]

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System A This compound G Buchwald-Hartwig Amination A->G B Aminopyridine B->G C Pd Precatalyst (e.g., RuPhos-Pd-G3) C->G D Ligand (e.g., RuPhos) D->G E Base (e.g., LiHMDS, NaOtBu) E->G F Solvent (e.g., Toluene, Dioxane) F->G H Protected Pyrazolopyridine G->H I Deprotection H->I J Final Pyrazolopyridine Product I->J

Caption: Buchwald-Hartwig amination workflow for pyrazolopyridine synthesis.

Materials:

  • This compound

  • Aminopyridine derivative (e.g., 2-amino-5-methylpyridine)

  • Palladium precatalyst (e.g., RuPhos-Pd-G3, XPhos-Pd-G3)

  • Ligand (e.g., RuPhos, XPhos)

  • Base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS), Sodium tert-butoxide (NaOtBu))

  • Anhydrous solvent (e.g., Toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (0.02-0.05 eq) and the ligand (0.02-0.05 eq).

  • Add this compound (1.0 eq), the aminopyridine (1.2 eq), and the base (2.0 eq).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the residue by column chromatography to yield the N-protected pyrazolopyridine.

Final Step: Deprotection of the Dimethylsulfamoyl Group

The final step in the synthesis is the removal of the N,N-dimethylsulfamoyl protecting group to yield the desired N-H pyrazolopyridine. This is typically achieved under mild acidic conditions.

Protocol 5: Deprotection of the N,N-Dimethylsulfamoyl Group

Materials:

  • N-(dimethylsulfamoyl)-protected pyrazolopyridine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

  • Dissolve the N-protected pyrazolopyridine in a minimal amount of a suitable solvent like DCM or EtOAc.

  • Add an excess of trifluoroacetic acid (e.g., 5-10 equivalents or as a co-solvent) to the solution.[1][4]

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO3 solution until effervescence ceases.

  • Extract the aqueous layer with DCM or EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford the final pyrazolopyridine.

Data Summary

The following table provides representative examples of reaction conditions and expected outcomes for the key synthetic steps.

StepReactantsKey ReagentsSolventTemp. (°C)Time (h)Expected Yield
N-Sulfonylation Pyrazole, Dimethylsulfamoyl chlorideEt3NDCM0 to RT12-1685-95%
Bromination 1-(Dimethylsulfamoyl)pyrazole, NBS-MeCN0 to RT2-490-98%
Suzuki Coupling 3-Bromo-1-(DMS)-pyrazole, Pyridineboronic esterPd(dppf)Cl2, K2CO3Dioxane/H2O100860-85%
Buchwald-Hartwig 3-Bromo-1-(DMS)-pyrazole, AminopyridineRuPhos-Pd-G3, LiHMDSToluene1101855-80%
Deprotection N-(DMS)-pyrazolopyridineTFADCMRT2-4>90%

DMS = dimethylsulfamoyl

Conclusion

This compound stands out as a highly effective and versatile building block for the synthesis of a diverse range of pyrazolopyridine derivatives. The protocols outlined in this application note provide a robust framework for researchers in drug discovery and development to access this important class of compounds. The strategic use of this intermediate, coupled with powerful palladium-catalyzed cross-coupling methodologies, facilitates the efficient and regioselective construction of complex pyrazolopyridine scaffolds, paving the way for the discovery of novel therapeutic agents.

References

  • CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - NIH. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Available at: [Link]

  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PubMed Central. Available at: [Link]

  • Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. Available at: [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH. Available at: [Link]

  • | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Bromo-1-(dimethylsulfamoyl)pyrazole with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Arylpyrazoles in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates targeting a wide array of diseases.[1][2][3] The introduction of an aryl substituent at the C3-position of the pyrazole ring is a common strategy to modulate the pharmacological profile of these molecules, influencing their potency, selectivity, and pharmacokinetic properties.[4][5] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C(sp²)–C(sp²) bonds, making it an indispensable tool for the synthesis of 3-arylpyrazoles.[6][7]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-bromo-1-(dimethylsulfamoyl)pyrazole with a variety of arylboronic acids. The N-dimethylsulfamoyl group serves as a robust protecting group that enhances the stability of the pyrazole ring and influences its electronic properties, thereby impacting the reactivity in cross-coupling reactions. We will delve into the mechanistic underpinnings of this transformation, provide detailed, optimized protocols, and offer expert insights into potential challenges and troubleshooting strategies. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8] The key steps are: (1) oxidative addition, (2) transmetalation, and (3) reductive elimination. The N-dimethylsulfamoyl group, being electron-withdrawing, can influence the electron density of the pyrazole ring, potentially affecting the rates of oxidative addition and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle. The choice of a suitable phosphine ligand is crucial to facilitate this step and stabilize the palladium complex.

  • Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium center. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the 3-aryl-1-(dimethylsulfamoyl)pyrazole product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Intermediate [label="Ar¹-Pd(II)L₂-Br\n(Pyrazolyl-Pd Complex)"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Ar2BOH2 [label="Ar²-B(OH)₂\n(Arylboronic Acid)"]; Base [label="Base (e.g., K₃PO₄)", shape=ellipse, style=dashed]; Boronate [label="[Ar²-B(OH)₃]⁻", shape=cds]; PdII_Diaryl [label="Ar¹-Pd(II)L₂-Ar²\n(Di-organopalladium Complex)"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Ar¹-Ar²\n(3-Arylpyrazole)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reactant [label="Ar¹-Br\n(this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [dir=back]; OxAdd -> PdII_Intermediate; Reactant -> OxAdd; PdII_Intermediate -> Transmetalation; Ar2BOH2 -> Base [style=dashed]; Base -> Boronate [style=dashed]; Boronate -> Transmetalation; Transmetalation -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Product; RedElim -> Pd0; } caption="Catalytic cycle of the Suzuki-Miyaura reaction."

Experimental Protocols

General Considerations and Reagent Preparation
  • Reagents: this compound can be synthesized from 3-bromopyrazole and dimethylsulfamoyl chloride. Arylboronic acids, palladium catalysts, ligands, and bases should be of high purity. Anhydrous solvents are recommended for optimal results.

  • Inert Atmosphere: The reaction is sensitive to oxygen, especially at elevated temperatures. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Microwave Heating: Microwave-assisted heating can significantly accelerate the reaction and improve yields, particularly for challenging couplings.[6][9][10][11][12]

Optimized Protocol for the Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific arylboronic acids.

  • Reaction Setup: To a microwave vial or a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., XPhos or SPhos, 4-10 mol%). Alternatively, a pre-formed palladium catalyst complex such as XPhos Pd G2 or G3 (2-5 mol%) can be used.[6][13]

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water) to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound.

  • Degassing: Seal the vessel and degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. If using microwave irradiation, a typical condition would be 120-150 °C for 15-60 minutes.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Combine Reactants:\n- this compound\n- Arylboronic Acid\n- Base"]; Catalyst [label="Add Catalyst System:\n- Palladium Precatalyst\n- Ligand"]; Solvent [label="Add Anhydrous Solvent"]; Degas [label="Degas the Mixture"]; React [label="Heat under Inert Atmosphere\n(Conventional or Microwave)"]; Monitor [label="Monitor Reaction Progress\n(TLC, LC-MS)"]; Workup [label="Aqueous Work-up"]; Purify [label="Column Chromatography"]; Product [label="Isolated 3-Aryl-1-(dimethylsulfamoyl)pyrazole", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reagents; Reagents -> Catalyst; Catalyst -> Solvent; Solvent -> Degas; Degas -> React; React -> Monitor; Monitor -> React [style=dashed, label="Incomplete"]; Monitor -> Workup [label="Complete"]; Workup -> Purify; Purify -> Product; } caption="General workflow for the Suzuki-Miyaura coupling."

Data Presentation: Representative Examples

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These are illustrative examples, and actual results may vary.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C) / TimeYield (%)
1Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄Dioxane100 / 12h85
24-Methoxyphenylboronic acidXPhos Pd G3 (2)-K₂CO₃Toluene/H₂O (10:1)110 / 8h92
33-Fluorophenylboronic acidPd₂(dba)₃ (2.5)XPhos (10)Cs₂CO₃Dioxane120 / 6h78
42-Thiopheneboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME80 / 4h65[8][14]
54-Acetylphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O (4:1)130 (MW) / 20min88

Expert Insights and Troubleshooting

  • The Role of the N-Dimethylsulfamoyl Group: This electron-withdrawing group can increase the electrophilicity of the C3 position of the pyrazole ring, which may facilitate the oxidative addition step. However, it also makes the pyrazole ring more susceptible to nucleophilic attack, so careful control of reaction conditions is necessary.

  • Choice of Catalyst and Ligand: For heteroaryl couplings, bulky and electron-rich phosphine ligands such as XPhos and SPhos are often superior as they promote both oxidative addition and reductive elimination while preventing catalyst deactivation.[6][13] Buchwald's palladacycle precatalysts (e.g., XPhos Pd G2/G3) are highly effective as they rapidly generate the active monoligated Pd(0) species.[15]

  • Base Selection: The choice of base is critical for the transmetalation step. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[16] For sensitive substrates, milder bases may be required to prevent side reactions. The solubility of the base can also influence the reaction rate.

  • Solvent Effects: Aprotic polar solvents like 1,4-dioxane, toluene, and DMF are generally effective.[9] The addition of a small amount of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the formation of the boronate species.

  • Common Side Reactions and Solutions:

    • Debromination: A common side reaction is the reduction of the C-Br bond, leading to the formation of 1-(dimethylsulfamoyl)pyrazole.[6][10][12] This can be minimized by using highly active catalysts that promote rapid cross-coupling, minimizing reaction times, and ensuring a strictly inert atmosphere.

    • Protodeboronation: The arylboronic acid can be protonated and decomposed, especially at high temperatures and in the presence of water. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can compensate for this.

    • Homocoupling: Homocoupling of the arylboronic acid can occur, but it is usually a minor side reaction under optimized conditions.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and efficient method for the synthesis of a diverse range of 3-aryl-1-(dimethylsulfamoyl)pyrazoles. By carefully selecting the catalyst, ligand, base, and solvent, and by maintaining an inert atmosphere, high yields of the desired products can be achieved. The protocols and insights provided in this application note serve as a valuable resource for researchers in drug discovery and organic synthesis, enabling the streamlined production of these important heterocyclic building blocks.

References

  • El-Shahat, M., et al. (2017). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 22(11), 1838. [Link]

  • Fleury, E., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(8), 4669-4681. [Link]

  • Fleury, E., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(8), 4669-4681. [Link]

  • Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. [Link]

  • Leadbeater, N. E., & McGowan, C. (2004). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 8(3), 430-434. [Link]

  • Piras, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(8), 9784-9799. [Link]

  • Molla, M. R. I., et al. (2015). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Journal of Molecular Catalysis A: Chemical, 407, 139-146. [Link]

  • Das, P., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Arkivoc, 2004(5), 103-112. [Link]

  • Schmitt, M., et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4 H )-one. RSC Advances, 8(52), 29591-29602. [Link]

  • Piras, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(8), 9784-9799. [Link]

  • Langer, P., et al. (2011). ChemInform Abstract: Synthesis of Arylated Pyrazoles by Site-Selective Suzuki-Miyaura Reactions of Tribromopyrazoles. ChemInform, 42(32), no-no. [Link]

  • Wang, C., et al. (2018). Palladium-catalyzed Suzuki cross-coupling of N′-tosyl arylhydrazines. Organic & Biomolecular Chemistry, 16(34), 6216-6220. [Link]

  • Hussain, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5198. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Eastgate, M. D., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 8(31), 17361-17365. [Link]

  • Bellina, F., & Rossi, R. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 105(2), 521-572. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(49), 16498–16500. [Link]

  • Tomanová, P., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(2), 263-275. [Link]

  • Molander, G. A., & Ito, Y. (2006). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Journal of the Chinese Chemical Society, 53(5), 1035-1040. [Link]

  • Reddy, P. V., et al. (2015). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Beilstein Journal of Organic Chemistry, 11, 2038-2045. [Link]

Sources

Application Notes & Protocols: The Strategic Role of 3-Bromo-1-(dimethylsulfamoyl)pyrazole in the Discovery of Selective TYK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Rationale for Targeting TYK2

Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1][2] TYK2 plays a pivotal role in mediating the signaling of key cytokines such as interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFNs).[2][3][4][5] These signaling pathways are critical drivers in the pathogenesis of numerous autoimmune and inflammatory disorders, including psoriasis, lupus, and inflammatory bowel disease.[1][3] Consequently, TYK2 has emerged as a high-value therapeutic target for the development of novel oral small-molecule drugs.[3][6]

A primary challenge in targeting the JAK family has been achieving isoform selectivity. The catalytic domains (Janus Homology 1, or JH1) of the four JAK enzymes share significant structural homology, making it difficult to develop inhibitors that target one member without affecting the others.[3] Non-selective JAK inhibition can lead to a range of adverse effects, underscoring the need for highly selective therapeutic agents.[7] A groundbreaking strategy to overcome this hurdle has been the development of allosteric inhibitors that target the unique regulatory pseudokinase domain (Janus Homology 2, or JH2) of TYK2.[3][8][9] This approach led to the discovery of Deucravacitinib (BMS-986165), a first-in-class, oral, selective, allosteric TYK2 inhibitor approved for the treatment of moderate-to-severe plaque psoriasis.[8][10]

This guide provides an in-depth exploration of the discovery process for such selective TYK2 inhibitors, with a specific focus on the utility of 3-Bromo-1-(dimethylsulfamoyl)pyrazole as a critical starting material and versatile synthetic intermediate. We will detail the underlying biological pathways, synthetic strategies, and the essential protocols for inhibitor evaluation.

Section 1: The TYK2 Signaling Pathway and Mechanism of Allosteric Inhibition

TYK2 associates with the intracellular domains of cytokine receptors.[1] Upon cytokine binding, the receptors dimerize, bringing TYK2 and another JAK family member (e.g., JAK1 or JAK2) into close proximity, leading to their trans-phosphorylation and activation.[11] Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[2] These phosphorylated STATs form dimers, translocate to the nucleus, and induce the transcription of target genes that drive inflammatory responses.[4][11]

Allosteric inhibitors like Deucravacitinib bind to the regulatory JH2 domain of TYK2, stabilizing an inhibitory interaction between the JH2 and the catalytic JH1 domains.[7] This action locks the kinase in a non-functional conformation, preventing its activation and subsequent downstream signaling, without blocking the highly conserved ATP-binding site in the JH1 domain.[5][7] This mechanism is the key to achieving profound selectivity over other JAK kinases.[8]

TYK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor (e.g., IL-23R) tyk2 JH2 (Pseudokinase) JH1 (Kinase) jak2 JAK2 tyk2:f1->jak2 Trans-activation stat STAT tyk2:f1->stat Phosphorylation jak2->stat Phosphorylation p_stat p-STAT stat_dimer p-STAT Dimer p_stat->stat_dimer Dimerization gene Gene Transcription stat_dimer->gene Nuclear Translocation inflammation Inflammatory Response gene->inflammation cytokine Cytokine (e.g., IL-23) cytokine->receptor Binding inhibitor Allosteric Inhibitor (e.g., Deucravacitinib) inhibitor->tyk2:f0 Binding & Inhibition Drug_Discovery_Workflow cluster_synthesis Lead Optimization Chemistry cluster_testing Iterative Testing & SAR start Target Validation (TYK2 in Autoimmunity) hit_gen Hit Generation (Phenotypic Screening) start->hit_gen start_mat This compound hit_gen->start_mat coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald) start_mat->coupling diversification Analogue Synthesis coupling->diversification biochem Biochemical Assays (Potency - IC50) diversification->biochem Test Compounds cellular Cellular Assays (Target Engagement) biochem->cellular selectivity Selectivity Profiling (vs. JAK1/2/3) cellular->selectivity selectivity->coupling SAR Feedback pk_pd Pharmacokinetics (PK) & In Vivo Efficacy selectivity->pk_pd candidate Preclinical Candidate (e.g., Deucravacitinib) pk_pd->candidate

Sources

Application Notes and Protocols for the Regioselective Functionalization of the C3 Position of 1-(Dimethylsulfamoyl)pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the regioselective functionalization of the C3 (equivalent to C5) position of the 1-(dimethylsulfamoyl)pyrazole scaffold. This methodology leverages the powerful technique of Directed ortho-Metalation (DoM), where the N-dimethylsulfamoyl group serves as a potent directing group, enabling precise deprotonation and subsequent electrophilic quenching. This protocol is of significant interest to medicinal chemists and drug development professionals, as the pyrazole nucleus is a privileged scaffold in a multitude of pharmacologically active compounds. The ability to selectively introduce diverse functionalities at the C3 position opens new avenues for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Introduction: The Strategic Importance of Pyrazole Functionalization

The pyrazole ring is a cornerstone in modern medicinal chemistry, featuring in a wide array of approved drugs and clinical candidates. Its prevalence stems from its unique physicochemical properties, including its ability to act as a versatile scaffold for three-dimensional molecular design and its capacity to engage in various biological interactions. The regioselective functionalization of the pyrazole core is therefore a critical endeavor in the pursuit of novel therapeutics.

While electrophilic substitution on the pyrazole ring typically occurs at the C4 position, accessing the C3 and C5 positions often requires more sophisticated synthetic strategies. Directed ortho-Metalation (DoM) has emerged as a robust and highly regioselective method for the functionalization of aromatic and heteroaromatic systems.[1][2] This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position.

The N,N-dimethylsulfamoyl group is a powerful and reliable DMG.[3] When attached to the N1 position of the pyrazole ring, it effectively directs deprotonation to the C5 position, which, in an unsubstituted pyrazole, is equivalent to the C3 position. This guide details a protocol for the C5-lithiation of 1-(dimethylsulfamoyl)pyrazole and its subsequent reaction with a range of electrophiles, providing a versatile platform for the synthesis of novel C3-functionalized pyrazole derivatives.

Reaction Mechanism: The Role of the Dimethylsulfamoyl Directing Group

The success of this protocol hinges on the principles of Directed ortho-Metalation. The N,N-dimethylsulfamoyl group plays a pivotal role in this process.

reaction_mechanism start 1-(Dimethylsulfamoyl)pyrazole intermediate C5-Lithiated Intermediate start->intermediate product C3-Functionalized Pyrazole intermediate->product

Figure 1: General workflow for the C3-functionalization of 1-(dimethylsulfamoyl)pyrazole.

The reaction proceeds through the following key steps:

  • Coordination: The organolithium reagent, typically n-butyllithium (n-BuLi), coordinates to the oxygen atoms of the sulfamoyl group. This brings the bulky base in close proximity to the C5 proton of the pyrazole ring.

  • Deprotonation: The highly basic n-BuLi then selectively abstracts the proton at the C5 position, forming a thermodynamically stable C5-lithiated pyrazole intermediate. The use of a strong, non-nucleophilic base at low temperatures is crucial to prevent side reactions.

  • Electrophilic Quench: The C5-lithiated intermediate is a potent nucleophile and readily reacts with a wide variety of electrophiles to introduce new functional groups at the C3 (C5) position.

This directed approach offers exceptional regioselectivity, overcoming the inherent reactivity patterns of the pyrazole ring.

Experimental Protocol: C3-Iodination of 1-(Dimethylsulfamoyl)pyrazole

This protocol details the C3-iodination of 1-(dimethylsulfamoyl)pyrazole, a versatile transformation that yields a valuable building block for further cross-coupling reactions.

Materials and Equipment
Material/EquipmentSpecifications
1-(Dimethylsulfamoyl)pyrazoleCommercially available or synthesized
n-Butyllithium (n-BuLi)2.5 M solution in hexanes
Anhydrous Tetrahydrofuran (THF)Distilled from sodium/benzophenone
Iodine (I₂)Solid, reagent grade
Saturated aqueous NH₄Cl
Saturated aqueous Na₂S₂O₃
Diethyl ether (Et₂O)Anhydrous
BrineSaturated aqueous NaCl
Anhydrous MgSO₄ or Na₂SO₄
Schlenk flask
Magnetic stirrer and stir bar
Syringes and needles
Low-temperature thermometer
Dry ice/acetone bath
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography suppliesSilica gel

Step-by-Step Procedure

experimental_workflow start Dissolve 1-(dimethylsulfamoyl)pyrazole in anhydrous THF under Argon cool Cool the solution to -78 °C (dry ice/acetone bath) start->cool add_nBuLi Add n-BuLi dropwise via syringe cool->add_nBuLi stir_lithiation Stir at -78 °C for 1 hour add_nBuLi->stir_lithiation prepare_iodine Prepare a solution of Iodine in anhydrous THF stir_lithiation->prepare_iodine add_iodine Add the iodine solution dropwise to the reaction mixture stir_lithiation->add_iodine prepare_iodine->add_iodine stir_quench Stir at -78 °C for 30 minutes, then warm to room temperature add_iodine->stir_quench quench_reaction Quench with saturated aqueous NH₄Cl stir_quench->quench_reaction workup_start Extract with diethyl ether quench_reaction->workup_start wash_thiosulfate Wash the organic layer with saturated aqueous Na₂S₂O₃ workup_start->wash_thiosulfate wash_brine Wash with brine wash_thiosulfate->wash_brine dry Dry over anhydrous MgSO₄ wash_brine->dry filter_concentrate Filter and concentrate under reduced pressure dry->filter_concentrate purify Purify the crude product by column chromatography filter_concentrate->purify

Figure 2: Step-by-step experimental workflow for the C3-iodination.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 1-(dimethylsulfamoyl)pyrazole (1.0 eq.). Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 0.2 M).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via syringe over 10 minutes. Stir the reaction mixture at -78 °C for 1 hour. The formation of the C5-lithiated species is typically indicated by a color change.

  • Electrophilic Quench: In a separate flame-dried flask under argon, prepare a solution of iodine (1.2 eq.) in anhydrous THF. Slowly add the iodine solution to the reaction mixture at -78 °C.

  • Warming and Quenching: After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes, and then allow it to warm to room temperature over 1 hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer). Combine the organic layers and wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-iodo-1-(dimethylsulfamoyl)pyrazole.

Causality Behind Experimental Choices
  • Anhydrous Conditions and Inert Atmosphere: Organolithium reagents are extremely reactive towards water and oxygen. Therefore, all glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (argon or nitrogen) to prevent quenching of the base and the lithiated intermediate.

  • Solvent (THF): Tetrahydrofuran is a polar aprotic solvent that is crucial for several reasons. It effectively solvates the organolithium species, breaking down larger aggregates into more reactive monomers and dimers.[4] This enhances the basicity and reactivity of the n-BuLi.

  • Base (n-BuLi): n-Butyllithium is a strong, commercially available base that is well-suited for deprotonating the relatively acidic C-H bond of the pyrazole ring, especially when directed by the sulfamoyl group.[5] The use of a slight excess (1.1 eq.) ensures complete deprotonation of the starting material.

  • Low Temperature (-78 °C): The reaction is performed at low temperature to ensure the stability of the C5-lithiated intermediate and to prevent side reactions, such as decomposition of the organolithium reagent or reaction with the solvent.

  • Electrophile (Iodine): Iodine is an effective electrophile for trapping the lithiated intermediate, providing a stable and versatile iodinated pyrazole that can be used in a variety of subsequent cross-coupling reactions.

  • Quenching and Work-up: The use of saturated aqueous NH₄Cl provides a mild acidic quench to neutralize any remaining organolithium species. The sodium thiosulfate wash is essential for removing excess iodine, which would otherwise co-elute with the product during chromatography.

Data Presentation: Expected Outcomes and Characterization

The success of the reaction can be monitored by thin-layer chromatography (TLC). The product, 3-iodo-1-(dimethylsulfamoyl)pyrazole, is expected to have a lower Rf value than the starting material.

CompoundMolecular FormulaMolecular WeightExpected Yield
1-(Dimethylsulfamoyl)pyrazoleC₅H₉N₃O₂S191.21 g/mol -
3-Iodo-1-(dimethylsulfamoyl)pyrazoleC₅H₈IN₃O₂S317.11 g/mol 70-90%

Characterization: The structure of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect a disappearance of the C3/C5 proton signal and a downfield shift of the remaining pyrazole protons.

  • ¹³C NMR: Expect a new signal for the carbon bearing the iodine atom.

  • Mass Spectrometry: The molecular ion peak corresponding to the iodinated product should be observed.

Broader Applicability: A Platform for Diverse Functionalization

The C5-lithiated intermediate generated in this protocol is a versatile nucleophile that can be quenched with a wide range of electrophiles, allowing for the introduction of various functional groups at the C3 position.

ElectrophileFunctional Group Introduced
Dimethylformamide (DMF)Aldehyde (-CHO)
Carbon dioxide (CO₂)Carboxylic acid (-COOH)
Alkyl halides (R-X)Alkyl group (-R)
Aldehydes/Ketones (R₂C=O)Hydroxyalkyl group (-CR₂(OH))
Chlorotrimethylsilane (TMSCl)Trimethylsilyl group (-TMS)

This versatility makes the Directed ortho-Metalation of 1-(dimethylsulfamoyl)pyrazole a powerful tool for generating libraries of novel pyrazole derivatives for drug discovery and development.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the regioselective functionalization of the C3 position of 1-(dimethylsulfamoyl)pyrazole. By leveraging the principles of Directed ortho-Metalation, this method offers a reliable and versatile route to a wide range of C3-substituted pyrazoles. The insights into the causality of the experimental choices and the detailed step-by-step procedure are intended to empower researchers to confidently apply this methodology in their synthetic endeavors, ultimately accelerating the discovery of new and improved therapeutic agents.

References

The Versatile Scaffold: Application Notes and Protocols for 3-Bromo-1-(dimethylsulfamoyl)pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold"[1][2]. Its five-membered aromatic ring, with two adjacent nitrogen atoms, offers a unique combination of steric and electronic properties, enabling it to interact with a wide array of biological targets[2][3]. The inherent stability and synthetic tractability of the pyrazole ring have made it a cornerstone in the design of novel therapeutics, from anti-inflammatory agents to anticancer drugs[4][5].

This guide focuses on a particularly valuable derivative: 3-Bromo-1-(dimethylsulfamoyl)pyrazole (CAS No: 500011-84-7)[6]. The strategic placement of a bromine atom at the 3-position provides a versatile handle for a multitude of cross-coupling reactions, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological activity. The dimethylsulfamoyl group at the 1-position serves as a key modulator of physicochemical properties, influencing solubility, metabolic stability, and target engagement. This unique combination of features makes this compound an exceptional starting point for the development of potent and selective inhibitors of various enzyme classes, most notably kinases.

This document provides a comprehensive overview of the synthesis, functionalization, and application of this scaffold, with a focus on providing robust, field-proven protocols and explaining the rationale behind key experimental choices.

Synthesis of the this compound Scaffold

A reliable and scalable synthesis of the this compound scaffold is paramount for its successful application in drug discovery programs. While various methods for the synthesis of substituted pyrazoles exist, the following protocol is a robust and reproducible approach.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step process starting from the commercially available 3-bromopyrazole.

Step 1: Sulfonylation of 3-Bromopyrazole

Rationale: This step introduces the dimethylsulfamoyl group at the N1 position of the pyrazole ring. The use of a strong base like sodium hydride is crucial for the deprotonation of the pyrazole nitrogen, forming the corresponding anion which then acts as a nucleophile to attack the sulfur of dimethylsulfamoyl chloride. Anhydrous conditions are critical to prevent quenching of the base and hydrolysis of the sulfamoyl chloride.

Materials:

  • 3-Bromopyrazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethylsulfamoyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 3-bromopyrazole (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add dimethylsulfamoyl chloride (1.1 eq.) dropwise.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Step 2: Characterization

The final product should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Functionalization of the Scaffold: Gateway to Chemical Diversity

The bromine atom at the 3-position is the key to unlocking the potential of this scaffold. It serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.

Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds[7][8]. In the context of the this compound scaffold, this reaction allows for the introduction of aryl and heteroaryl moieties, which are crucial for establishing key interactions with the target protein.

Rationale: The choice of palladium catalyst and ligand is critical for achieving high yields and preventing side reactions, such as debromination[7]. A pre-catalyst like Pd(dppf)Cl2 is often effective for this type of transformation[9]. The base (e.g., potassium carbonate) is required to activate the boronic acid for transmetalation. The use of a mixed solvent system like dioxane and water is common for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents. Microwave irradiation can significantly accelerate the reaction rate[10].

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (e.g., 5 mol%)

  • Potassium carbonate (2.0 eq.)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a microwave vial, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl2 (0.05 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).

  • Add 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Seal the vial and heat the reaction mixture in a microwave reactor to a temperature between 100-150 °C for 15-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-1-(dimethylsulfamoyl)pyrazole.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow A Combine Reactants: This compound Arylboronic acid Pd(dppf)Cl2 K2CO3 B Add Solvents: 1,4-Dioxane Water A->B C Microwave Irradiation (100-150 °C, 15-60 min) B->C D Work-up: Ethyl Acetate Extraction Washing C->D E Purification: Silica Gel Chromatography D->E F 3-Aryl-1-(dimethylsulfamoyl)pyrazole E->F

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is another cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds[11][12]. This reaction is particularly valuable for introducing amine functionalities, which can act as hydrogen bond donors or acceptors, crucial for potent and selective target binding.

Rationale: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent[4][13]. For electron-rich heteroaryl halides, sterically hindered phosphine ligands like Xantphos often provide excellent results. A strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the amine. Anhydrous and aprotic solvents like toluene or dioxane are essential to prevent unwanted side reactions.

Materials:

  • This compound

  • Primary or secondary amine (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (e.g., 2 mol%)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (e.g., 4 mol%)

  • Sodium tert-butoxide (1.4 eq.)

  • Anhydrous toluene or 1,4-dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add Pd2(dba)3 (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

  • Evacuate and backfill the tube with an inert gas.

  • Add a solution of this compound (1.0 eq.) and the amine (1.2 eq.) in anhydrous toluene.

  • Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-amino-1-(dimethylsulfamoyl)pyrazole derivative.

Catalytic Cycle of Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-Br PdII_Aryl Ar-Pd(II)-Br(L2) OA->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [Ar-Pd(II)-NHR'R''](L2)+ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation -H+ PdII_Amido Ar-Pd(II)-NR'R''(L2) Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Regenerated Catalyst Product Ar-NR'R'' RE->Product Aryl_Halide Ar-Br Aryl_Halide->OA Amine HNR'R'' Amine->Amine_Coord

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Application in Kinase Inhibitor Drug Discovery

The this compound scaffold has emerged as a valuable starting point for the development of kinase inhibitors, particularly for the Janus kinase (JAK) family, including Tyrosine Kinase 2 (TYK2)[11][12][14]. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune and inflammatory diseases, making TYK2 an attractive therapeutic target[15][16].

Case Study: Development of TYK2 Inhibitors

Several patents describe the use of pyrazole sulfonamide derivatives as potent and selective TYK2 inhibitors[11][12][14]. The general structure-activity relationship (SAR) suggests that a substituted aryl or heteroaryl group at the 3-position of the pyrazole is crucial for potent inhibition. The dimethylsulfamoyl group at the N1 position often contributes to favorable pharmacokinetic properties.

Illustrative Structure-Activity Relationship (SAR):

The following table summarizes hypothetical SAR data based on publicly available information for pyrazole-based kinase inhibitors.

Compound IDR Group at C3-PositionTYK2 IC50 (nM)Kinase Selectivity (vs. JAK1/2/3)
A-1 Phenyl500Moderate
A-2 4-Fluorophenyl150Good
A-3 2-Pyridyl50Excellent
A-4 4-Aminopyrimidine10Outstanding

SAR Insights:

  • Introduction of a fluorine atom at the para-position of the phenyl ring (A-2) often improves potency, likely through favorable electronic interactions.

  • Replacing the phenyl ring with a nitrogen-containing heterocycle like pyridine (A-3) can enhance potency and selectivity, potentially through additional hydrogen bonding interactions with the kinase hinge region.

  • Further elaboration to more complex heteroaromatic systems, such as an aminopyrimidine (A-4), can lead to highly potent and selective inhibitors.

Signaling Pathway Targeted by TYK2 Inhibitors:

TYK2_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK Other JAKs Receptor->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Inflammation) Inhibitor 3-Aryl-1-(dimethylsulfamoyl)pyrazole (TYK2 Inhibitor) Inhibitor->TYK2 inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a TYK2 inhibitor.

Conclusion and Future Directions

The this compound scaffold is a powerful tool in the medicinal chemist's arsenal. Its synthetic accessibility and the versatility of the bromine handle allow for the rapid generation of diverse compound libraries. The demonstrated success of this scaffold in the development of potent and selective kinase inhibitors, particularly for TYK2, highlights its significant potential.

Future applications of this scaffold could extend to other enzyme families and receptor classes. The principles of rational drug design, guided by structure-based approaches and a thorough understanding of SAR, will continue to unlock the full therapeutic potential of derivatives of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 3-Bromo-1-(dimethylsulfamoyl)pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting and practical guidance for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the challenging substrate, 3-bromo-1-(dimethylsulfamoyl)pyrazole. The unique electronic properties of this heteroaromatic halide can present specific obstacles, and this guide aims to equip you with the knowledge to overcome them.

Introduction: The Challenge of Coupling N-Sulfonylpyrazoles

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the success of this palladium-catalyzed reaction is highly dependent on the nature of the coupling partners.[3] this compound presents a unique set of challenges due to the electron-withdrawing nature of the dimethylsulfamoyl protecting group and the inherent electronic properties of the pyrazole ring.[4] These factors can influence the crucial oxidative addition step in the catalytic cycle, often leading to sluggish reactions or low yields.[5] This guide provides a structured approach to troubleshooting and optimizing these reactions.

Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing or giving low yields?

A1: Several factors can contribute to poor performance in this specific coupling:

  • Sub-optimal Catalyst System: The electronic nature of this compound often requires a more robust catalyst system than standard conditions. The electron-withdrawing sulfamoyl group can deactivate the C-Br bond towards oxidative addition.[5]

  • Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not efficiently promote the formation of the active boronate species, while an overly strong base could lead to degradation of the starting material or product.[6]

  • Solvent Effects: The solubility of the reagents, particularly the inorganic base, can significantly impact the reaction rate.[7] A biphasic system or a solvent that does not adequately solubilize the base can lead to poor results.

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, and it can be exacerbated by certain bases and the presence of water.[6][8]

  • Catalyst Inhibition: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, potentially inhibiting the catalyst.[9][10]

Q2: What are the recommended starting conditions for a Suzuki coupling with this compound?

A2: A good starting point for optimization is crucial. The following table outlines a generally effective set of initial conditions.

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂ (3-5 mol%)This catalyst is often effective for heteroaromatic halides and is a good first choice.[11]
Ligand dppf (if not using a pre-formed catalyst)Bulky, electron-rich phosphine ligands can facilitate the oxidative addition step.[12]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)These bases offer a good balance of strength and are commonly used in Suzuki couplings.[7][13]
Solvent 1,4-Dioxane/Water (4:1 to 10:1) or DME/WaterA mixture of an organic solvent and water is often necessary to dissolve both the organic substrates and the inorganic base.[3][7]
Temperature 80-100 °CElevated temperatures are often required to drive the reaction to completion.
Q3: I'm observing the formation of byproducts. What are the likely culprits and how can I minimize them?

A3: Common byproducts in Suzuki couplings include:

  • Homocoupling: The coupling of two boronic acid molecules or two aryl halides. This can be minimized by ensuring an inert atmosphere (degassing solvents) to exclude oxygen.[6][14]

  • Protodeboronation: The loss of the boronic acid group. Using milder bases like K₂CO₃ or Cs₂CO₃ and minimizing reaction time can help.[6][8]

  • Dehalogenation: The replacement of the bromine atom with hydrogen. This can sometimes occur under strongly reducing conditions.[14]

  • Hydrolysis of the Dimethylsulfamoyl Group: While generally stable, prolonged heating under strongly basic or acidic conditions could potentially lead to cleavage of the sulfamoyl group. Monitoring the reaction by LC-MS can help identify this issue.

Troubleshooting Guide

This section provides a systematic approach to addressing common problems encountered during the Suzuki coupling of this compound.

Problem 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Conversion

Caption: Troubleshooting decision tree for low reaction conversion.

Detailed Steps:

  • Increase Catalyst Loading: In some cases, a higher catalyst loading (up to 10 mol%) may be necessary to achieve a reasonable reaction rate.

  • Screen Alternative Catalysts and Ligands: If Pd(dppf)Cl₂ is ineffective, consider other palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tBu₃P.[12][15]

  • Change the Base: If K₂CO₃ is not effective, switching to a stronger, more soluble base like Cs₂CO₃ can sometimes improve results.[16]

  • Optimize the Solvent System: Ensure that the base is at least partially soluble in the reaction mixture. Using a solvent system like DME/water or THF/water may be beneficial.[5]

  • Increase the Temperature: If the reaction is sluggish at 80-100 °C, consider increasing the temperature to the reflux point of the solvent. Microwave irradiation can also be a powerful tool to accelerate slow reactions.[3]

Problem 2: Significant Protodeboronation

If you are observing a significant amount of the deborylated arene, this indicates that the boronic acid is being consumed by a non-productive pathway.

Strategies to Minimize Protodeboronation:

  • Use a Milder Base: Switch from K₃PO₄ or Cs₂CO₃ to K₂CO₃ or even KF.[17]

  • Use Boronic Esters: Pinacol esters of boronic acids are often more stable to protodeboronation than the corresponding boronic acids.[8]

  • Minimize Water Content: While some water is often necessary, an excessive amount can promote protodeboronation. Try reducing the proportion of water in your solvent system.

  • Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to the reaction conditions.

Experimental Protocols
General Procedure for Suzuki Coupling of this compound

This protocol provides a starting point for your experiments.

  • Reagent Setup: To a dry reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.1-1.5 eq.), the chosen base (2.0-3.0 eq.), and the palladium catalyst (3-5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This can be done by evacuating and backfilling the flask several times.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[3]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_boronate R¹-Pd(II)L₂-R² transmetalation->pd2_boronate reductive_elimination Reductive Elimination pd2_boronate->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reagents R¹-X (Aryl Halide) reagents->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Sterically Hindered Bromopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Buchwald-Hartwig amination of sterically hindered bromopyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming the unique challenges posed by sterically encumbered pyrazole substrates.

Introduction: The Challenge of Hindered Bromopyrazoles

The Buchwald-Hartwig amination has become an indispensable tool in modern synthetic chemistry, offering a versatile method for constructing C-N bonds.[1][2] However, when applied to sterically hindered substrates like substituted bromopyrazoles, researchers often encounter diminished yields, slow reaction rates, or complete reaction failure. These challenges arise from a combination of factors, including the difficulty of the oxidative addition step and the potential for the pyrazole nitrogen to coordinate with and inhibit the palladium catalyst.[3][4] This guide provides a structured approach to troubleshooting and optimizing these demanding reactions.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the amination of sterically hindered bromopyrazoles, offering potential causes and actionable solutions.

Problem 1: Low or No Conversion of Starting Material

  • Potential Cause 1: Inefficient Catalyst Activation or Catalyst Poisoning. The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the pyrazole substrate itself may be inhibiting the catalyst.[3][5][6]

    • Solution:

      • Switch to a Precatalyst: Employ a well-defined palladium precatalyst, such as a G3 or G4 Buchwald precatalyst. These are designed for easy and efficient generation of the active LPd(0) catalyst upon exposure to a base, often avoiding the need for in-situ reduction of a Pd(II) source.[7][8]

      • Increase Ligand Steric Bulk: Use a bulkier phosphine ligand. Sterically demanding ligands like tBuBrettPhos, XPhos, or RuPhos can create a more coordinatively saturated palladium center, which helps to both promote reductive elimination and physically block the pyrazole nitrogen from deactivating the catalyst.[6][9][10][11]

  • Potential Cause 2: Suboptimal Base Selection. The base may be too weak to effectively deprotonate the amine-palladium complex, a crucial step in the catalytic cycle.[5][7]

    • Solution:

      • Stronger Bases: For sterically hindered amines, stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often necessary.[7] LHMDS can be particularly effective for couplings involving substrates with sensitive functional groups.[11][12]

      • Solubility Matters: Consider the solubility of the base. While inorganic bases like K₃PO₄ or Cs₂CO₃ are milder, their low solubility can hinder reaction rates.[7][13][14] Using a soluble organic base like DBU in combination with an inorganic base can sometimes be an effective strategy.[7][15]

  • Potential Cause 3: Inadequate Reaction Temperature. The energy barrier for oxidative addition or reductive elimination may not be overcome at the current temperature.

    • Solution:

      • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-15 °C increments. Typical temperatures for these couplings range from 80-110 °C.[5][7] Microwave heating can also be employed to expedite reactions.[16][17]

      • Monitor for Decomposition: Be mindful that excessively high temperatures can lead to catalyst decomposition or side reactions.

Problem 2: Formation of Side Products, Primarily Hydrodehalogenation

  • Potential Cause: β-Hydride Elimination. This side reaction, where the amide intermediate eliminates to form a hydrodehalogenated arene and an imine, can compete with the desired reductive elimination, especially with sterically demanding secondary amines.[1][4][17]

    • Solution:

      • Bulky, Electron-Rich Ligands: The choice of ligand is critical. Ligands with significant steric bulk, such as XPhos or BrettPhos, can accelerate the rate of reductive elimination, outcompeting β-hydride elimination.[9][18][19]

      • Lower Reaction Temperature: If possible, running the reaction at a lower temperature can sometimes disfavor the β-hydride elimination pathway. This must be balanced with the need for sufficient temperature to drive the productive catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: Which palladium source is best for my sterically hindered bromopyrazole?

While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in-situ reduction to the active Pd(0) state, which can be inefficient.[7][20] For challenging substrates, it is highly recommended to use a palladium precatalyst. The Buchwald group has developed several generations of these, with G3 and G4 precatalysts being particularly effective as they are readily activated by weak bases at room temperature.[7][8]

Q2: How do I choose the right ligand?

Ligand selection is arguably the most critical parameter. For sterically hindered bromopyrazoles, bulky, electron-rich biaryl monophosphine ligands are the gold standard.[1][10]

LigandKey Features & Applications
XPhos A general-purpose, highly active ligand for a broad range of amines and aryl halides.[10]
RuPhos Often effective when the rate-limiting step is reductive elimination, particularly with sterically hindered amines.[9]
BrettPhos Excellent for coupling primary amines and can show selectivity for primary over secondary amines.[9][12][18]
tBuBrettPhos A very bulky ligand that has shown exceptional performance in the amination of unprotected bromoimidazoles and bromopyrazoles.[3][11]

Q3: What is the optimal solvent for this reaction?

Anhydrous, non-coordinating solvents are essential. Common choices include toluene, 1,4-dioxane, and THF.[5] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can bind to the palladium center and inhibit catalysis.[7]

Q4: My reaction is sensitive to air and moisture. How can I ensure an inert atmosphere?

These reactions are highly sensitive to oxygen, which can deactivate the catalyst.[5] It is imperative to properly degas the solvent (e.g., by sparging with argon or nitrogen for 15-30 minutes) and to maintain a positive pressure of an inert gas throughout the reaction setup and duration.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Bromopyrazole:

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the bromopyrazole (1.0 equiv), the amine (1.2-1.5 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the ligand (e.g., XPhos, 1-2 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.5-2.0 equiv) and the degassed, anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M).

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, quench the reaction with water or saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineComplex Amine Coordination Complex OxAdd->AmineComplex R₂NH AmidoComplex Palladium Amido Complex AmineComplex->AmidoComplex - HBr (Base) AmidoComplex->Pd0 Reductive Elimination Product Aminopyrazole AmidoComplex->Product Product Release ArBr Bromopyrazole Amine Amine

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Conversion CheckCatalyst Evaluate Catalyst System Start->CheckCatalyst CheckBase Re-evaluate Base Start->CheckBase CheckTemp Optimize Temperature Start->CheckTemp UsePrecatalyst Switch to Precatalyst (e.g., G3/G4) CheckCatalyst->UsePrecatalyst Inefficient Activation BulkyLigand Use Bulkier Ligand (e.g., tBuBrettPhos) CheckCatalyst->BulkyLigand Catalyst Poisoning StrongerBase Use Stronger Base (e.g., NaOtBu, LHMDS) CheckBase->StrongerBase Weak Base IncreaseTemp Increase Temperature (80-110 °C) CheckTemp->IncreaseTemp Low Temp

Caption: A decision tree for troubleshooting low conversion.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. Available at: [Link]

  • New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction. ResearchGate. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. Available at: [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC - NIH. Available at: [Link]

  • Conditions for a selective Buchwald-Hartwig amination?. ResearchGate. Available at: [Link]

  • Optimization of the Buchwald-Hartwig reaction. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. MDPI. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]

  • Unlocking the Secrets of Buchwald-Hartwig C-N Coupling: The Magic of Precatalysts!. YouTube. Available at: [Link]

  • Buchwald-‐Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand. ChemRxiv. Available at: [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC - NIH. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Effective Work-up Procedures for Reactions Involving 3-bromo-1-(dimethylsulfamoyl)pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 3-bromo-1-(dimethylsulfamoyl)pyrazole. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the post-reaction work-up and purification of this versatile building block. Our focus is on providing not just procedural steps, but the chemical reasoning behind them, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Section 1: Core Compound Stability and Properties

This section addresses fundamental questions about the chemical nature of this compound that directly impact work-up strategy.

Q1: How stable is the N-dimethylsulfamoyl protecting group during aqueous work-up?

The N-dimethylsulfamoyl group is generally considered a robust protecting group, stable to a wide range of reagents used in cross-coupling reactions. However, its stability is pH-dependent. It is most stable under neutral to moderately acidic conditions. Strong aqueous base (pH > 12) or prolonged heating under strongly acidic conditions can lead to hydrolysis, cleaving the S-N bond to yield 3-bromopyrazole.

  • Expert Insight: The hydrolysis mechanism for related sulfamoyl chlorides often involves nucleophilic attack at the sulfur atom.[1][2] While the pyrazole-sulfur bond is more stable than a sulfur-chloride bond, a similar sensitivity to strong nucleophiles and harsh pH conditions should be assumed. For most standard work-ups, this is not a concern, but it becomes relevant if your reaction requires harsh basic or acidic quenching steps.

Q2: My reaction involves a strong base like n-BuLi or NaH. Will this affect the starting material?

The proton at the C4 position of the pyrazole ring can be acidic and may be deprotonated by very strong, non-nucleophilic bases, though this is less common than reactions at the C-Br bond. The N-dimethylsulfamoyl group is generally stable to these conditions. However, a more common side reaction with organolithium reagents is lithium-halogen exchange, which can lead to undesired byproducts if not properly controlled at low temperatures.[3]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The most common application for this compound is as an electrophile in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following Q&A guide addresses the most frequent work-up and purification challenges.

General Work-up & Purification Workflow

The following diagram outlines a typical decision-making process for the work-up of a Suzuki-Miyaura reaction.

G start Reaction Completion (Confirmed by TLC/LCMS) cool Cool to Room Temperature start->cool quench Quench Reaction Mixture (e.g., add H2O or sat. NH4Cl) cool->quench filter_pd Filter through Celite®/Silica Plug to Remove Pd Black extract Liquid-Liquid Extraction (e.g., EtOAc/H2O) filter_pd->extract quench->filter_pd If Pd black present quench->extract No visible Pd black wash Aqueous Washes (Brine, NaHCO3, etc.) extract->wash dry Dry Organic Layer (Na2SO4 or MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Column Chromatography, Crystallization) concentrate->purify end Pure Product purify->end invis1

Caption: Decision tree for a standard post-Suzuki reaction work-up.

Q3: After my Suzuki reaction, the mixture is black and difficult to filter. What is this, and how can I remove it?

This is almost certainly palladium black, which consists of agglomerated, insoluble palladium(0) particles that precipitate from the reaction mixture. This occurs when the palladium catalyst becomes unstable and falls out of the catalytic cycle.[4]

  • Causality: Catalyst degradation can be caused by high temperatures, prolonged reaction times, or insufficient ligand concentration relative to the palladium source.

  • Solution: Do not attempt to proceed with an aqueous work-up while the palladium black is present, as it will contaminate the organic layer and complicate purification. Instead, dilute the reaction mixture with a solvent that solubilizes your product (e.g., ethyl acetate, DCM, or THF) and filter the entire mixture through a pad of Celite® or silica gel. Wash the pad thoroughly with the same solvent to ensure complete recovery of your product.

Q4: I'm struggling to remove unreacted boronic acid and related impurities. They co-elute with my product on silica gel.

Boronic acids can be challenging impurities. They can exist in equilibrium with their cyclic anhydrides (boroxines), which are often less polar and can streak or co-elute with the desired product during chromatography.[5][6]

  • Causality: Boronic acids are weakly acidic and can be difficult to remove with a simple water wash. Their boroxine byproducts are often quite nonpolar.

  • Solutions:

    • Basic Wash (Recommended): After the initial quench, perform a liquid-liquid extraction and wash the organic layer thoroughly with a moderately basic aqueous solution, such as 1M NaOH or 1M K₂CO₃. This deprotonates the boronic acid to form a water-soluble boronate salt, which partitions into the aqueous layer.[7] Ensure the final pH of the aqueous layer is >10.

    • Oxidative Quench: Add an oxidizing agent like Oxone® or a small amount of 30% hydrogen peroxide solution during the initial quench. This oxidizes the boronic acid to the corresponding phenol and boric acid, which are typically easier to separate. Use with caution, as this may affect sensitive functional groups on your desired product.

    • Complexing Wash: Washing the organic layer with a solution containing a diol, such as saturated aqueous sorbitol or diethanolamine, can form a water-soluble complex with the boronic acid, facilitating its removal into the aqueous phase.

Q5: My mass spec analysis shows a significant peak corresponding to the debrominated starting material, 1-(dimethylsulfamoyl)pyrazole. What is causing this side reaction?

Debromination (or proto-dehalogenation) is a known side reaction in palladium-catalyzed cross-couplings.[8] It results in the replacement of the bromine atom with a hydrogen atom.

  • Causality: This can occur through several pathways. One common route involves the reaction of the organopalladium intermediate with trace amounts of water, base, or other proton sources before the desired transmetalation step can occur. It can also be exacerbated by impurities in reagents or solvents.[3]

  • Preventative Measures:

    • Reagent Quality: Use high-purity, anhydrous solvents and reagents. Ensure the boronic acid is of good quality, as impurities can accelerate side reactions.

    • Base Choice: Use a non-nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃ instead of hydroxides or alkoxides if debromination is severe.

    • Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times. Ensure efficient stirring to minimize localized concentration gradients.

Q6: The dimethylsulfamoyl group appears to be cleaving during my basic aqueous work-up. How can I modify the procedure?

While generally robust, the S-N bond can be susceptible to cleavage under harsh basic conditions, especially if elevated temperatures are used during the work-up.

  • Causality: Strong bases like NaOH can act as nucleophiles, attacking the electrophilic sulfur atom and leading to the cleavage of the protecting group.

  • Solutions:

    • Use a Milder Base: For the removal of boronic acids, switch from strong bases like 1M NaOH to milder options such as saturated aqueous sodium bicarbonate (NaHCO₃) or 1M potassium carbonate (K₂CO₃). Multiple washes may be necessary.

    • Avoid Heat: Ensure all work-up steps are performed at room temperature or below.

    • Minimize Contact Time: Do not let the reaction mixture sit in contact with the basic aqueous phase for extended periods. Perform the extraction and separation promptly.

Section 3: Standardized Experimental Protocols

Protocol 1: General Work-up for a Suzuki-Miyaura Reaction

This protocol assumes a standard reaction conducted in a solvent like 1,4-dioxane or DME with an aqueous base.

  • Cooling and Quenching: Once the reaction is deemed complete by TLC or LCMS, remove the heat source and allow the mixture to cool to room temperature.

  • Palladium Removal (if necessary): If significant palladium black has precipitated, dilute the mixture with 5-10 volumes of ethyl acetate and filter through a 2-3 cm pad of Celite® in a Büchner funnel. Wash the Celite® pad with additional ethyl acetate (3x the reaction volume) to recover all product.

  • Extraction: Transfer the filtrate to a separatory funnel. Add deionized water and shake vigorously. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers. Wash sequentially with:

    • 1M NaOH (2x, to remove boronic acid).

    • Deionized water (1x).

    • Saturated aqueous NaCl (brine) (1x, to break emulsions and remove bulk water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography or recrystallization as required.

Protocol 2: Troubleshooting Boronic Acid Removal

This protocol is an alternative to the standard basic wash when impurities persist.

  • Initial Work-up: Follow steps 1-3 of Protocol 1.

  • Complexation Wash: Combine the organic layers. Wash with a 1:1 mixture of 1M NaOH and a 10% w/v aqueous solution of D-sorbitol (2x). This diol will complex with the boronic acid, enhancing its solubility in the basic aqueous phase.

  • Final Washes: Wash the organic layer with deionized water (1x) followed by saturated aqueous NaCl (brine) (1x).

  • Drying and Concentration: Proceed as described in Protocol 1, step 5.

Section 4: Data & Troubleshooting Summary

Table 1: Recommended Solvents & Reagents for Work-up

StepPrimary Reagent/SolventPurpose & Rationale
Dilution/Filtration Ethyl Acetate (EtOAc), Dichloromethane (DCM)Solubilizes product for filtration of heterogeneous catalysts (e.g., Pd black).
Extraction Ethyl Acetate, DCM, TolueneImmiscible with water, good solubility for many pyrazole derivatives.
Acidic Impurity Removal 1M NaOH, 1M K₂CO₃, Sat. NaHCO₃Deprotonates and solubilizes acidic impurities like boronic acids.[7]
Trace Acid Neutralization Saturated NaHCO₃A mild base to neutralize any residual acid without risking hydrolysis of sensitive groups.
Drying Agent Anhydrous Na₂SO₄, MgSO₄Removes dissolved water from the organic phase before solvent evaporation.

Table 2: Troubleshooting Guide for Common Issues

IssueProbable Cause(s)Suggested Solution(s)
Incomplete Reaction Ineffective catalyst generation; poor reagent quality; insufficient temperature.Use a modern pre-catalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G3); ensure anhydrous conditions; screen different bases/solvents.[4][9]
Low Yield Debromination side reaction; product loss during work-up; hydrolysis of product.Use high-purity reagents; use a milder base in work-up; check pH at each step.
Persistent Boronic Acid Ineffective basic wash; formation of nonpolar boroxines.Use a stronger base (1M NaOH) for washing; employ a complexing wash (Protocol 2).
Product is an Oil Impurities preventing crystallization; inherent property of the molecule.Re-purify via chromatography; attempt trituration with a non-polar solvent (e.g., hexanes) to induce solidification.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(1), 623-657. Available from: [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 46(28), 5359-5363. Available from: [Link]

  • Lee, H., & Zhu, L. (2016). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 21(9), 1143. Available from: [Link]

  • Google Patents. (1994). IL110461A - Process for the preparation of pyrazole and its derivatives.
  • Robertson, R. E., & Rossall, B. (1971). Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. Available from: [Link]

  • Chemical Technology Co.,LTD. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2011). Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of arylboronic acids and arylboronates. Retrieved from [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Retrieved from [Link]

  • PubMed Central. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • JETIR. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-1,4-dimethyl-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • PubMed Central. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • PubChem. (n.d.). Dimethylsulphamoyl chloride. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Boronic acid catalysis. Chemical Society Reviews. Retrieved from [Link]

  • Journal of Applicable Chemistry. (n.d.). Succinimide-N-sulfonic Acid Catalyzed One Pot, Efficient Synthesis of Substituted Pyrazoles. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]

  • PubMed. (2010). Synthesis and molluscicidal evaluation of some new pyrazole, isoxazole, pyridine, pyrimidine, 1,4-thiazine and 1,3,4-thiadiazine derivatives incorporating benzofuran moiety. Retrieved from [Link]

  • ResearchGate. (2024). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the X-ray Crystallographic Analysis of 3-bromo-1-(dimethylsulfamoyl)pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the structural elucidation of novel therapeutics, this guide offers an in-depth technical comparison of the X-ray crystallographic analysis of 3-bromo-1-(dimethylsulfamoyl)pyrazole derivatives. Pyrazole scaffolds are foundational in medicinal chemistry, exhibiting a vast spectrum of biological activities.[1] The precise three-dimensional atomic arrangement, determinable through single-crystal X-ray crystallography, is paramount for understanding structure-activity relationships (SAR) and guiding the design of more potent and selective therapeutic agents.[1]

The Strategic Importance of Structural Analysis

The introduction of a bromine atom and a dimethylsulfamoyl group to the pyrazole core significantly influences its electronic properties, lipophilicity, and hydrogen bonding capabilities. These modifications can drastically alter a molecule's interaction with biological targets. X-ray crystallography provides the definitive evidence of the resulting molecular geometry, conformation, and the intricate network of intermolecular interactions that dictate the crystal packing. This information is critical for understanding solubility, stability, and bioavailability—key parameters in drug development.

Comparative Crystallographic Data of Related Pyrazole Derivatives

To establish a predictive baseline for the analysis of this compound, we will compare the crystallographic parameters of several analogous structures. The selection of these comparators is based on the presence of key functional groups: a brominated pyrazole ring and a sulfonyl/sulfamoyl moiety.

Parameter Compound A: 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid DMSO solvate [3]Compound B: 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one [4]Compound C: 4-Iodo-1H-pyrazole [5]
Crystal System MonoclinicMonoclinicTetragonal
Space Group P2₁/cP2₁/cI4₁/a
Unit Cell Dimensions a = 6.8751(6) Åb = 11.0506(10) Åc = 14.0569(12) Åβ = 97.355(3)°a = 10.3216(4) Åb = 5.5901(2) Åc = 30.2858(12) Åβ = 94.020(2)°a = 11.751(2) Åb = 11.751(2) Åc = 11.196(4) Åα=β=γ=90°
Key Intermolecular Interactions Hydrogen bonds involving the pyrazole NH, carboxylic acid, and DMSO solvent.[3]Intramolecular N-H···O hydrogen bond. Intermolecular hydrogen bonds forming a ribbon structure.[4]N-H···N hydrogen bonds forming a catemeric (chain) motif.[5]
Noteworthy Structural Features The pyrazolyl moiety interacts with the solvent via hydrogen bonds involving the COOH and NH groups.[3]The sulfur atom is out of the pyrazole ring plane. The nitrogen atom of the pyrazole ring is significantly pyramidalized.[4]The calculated dipole moment correlates with the formation of a catemeric structure.[5]

This comparative data highlights the structural diversity that can be expected within this class of compounds. The choice of substituents and the presence of solvent molecules can significantly influence the crystal packing and the network of non-covalent interactions. For this compound, the absence of a proton on the pyrazole nitrogen (due to substitution with the sulfamoyl group) will preclude the common N-H···N hydrogen bonding motifs seen in many pyrazole structures.[5][6] Instead, weaker C-H···O or C-H···N interactions involving the sulfamoyl group's oxygen atoms and the pyrazole ring are likely to dominate the crystal packing.

Experimental Protocols: A Self-Validating Workflow

The determination of the crystal structure of this compound derivatives necessitates a meticulous and systematic approach. The following protocol is designed to be a self-validating system, with checkpoints to ensure data quality at each stage.

Synthesis and Purification

The initial synthesis of this compound would likely involve the bromination of a suitable pyrazole precursor followed by sulfonylation, or vice versa. Recent advances in the synthesis of sulfonamides offer various efficient and green methodologies.[7] Purity of the final compound is critical for successful crystallization and should be confirmed by NMR, mass spectrometry, and HPLC.

Crystallization Strategies

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For heterocyclic compounds, several techniques can be employed.[8]

  • Slow Evaporation: This is the most common method, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The slow diffusion of the anti-solvent vapors into the primary solution reduces the compound's solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

A systematic screening of various solvents with different polarities is recommended. For sulfamoyl-containing compounds, polar aprotic solvents like acetone, acetonitrile, or ethyl acetate, often in combination with less polar solvents like hexane or dichloromethane, can be effective.

Crystallization_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Screening cluster_analysis Crystal Analysis Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Characterization Purity Confirmation (NMR, MS, HPLC) Purification->Characterization Solvent_Screening Solvent System Screening Characterization->Solvent_Screening Proceed if >98% pure Method_Screening Method Screening (Slow Evaporation, Vapor Diffusion, Cooling) Solvent_Screening->Method_Screening Optimization Optimization of Conditions (Concentration, Temperature) Method_Screening->Optimization Crystal_Selection Selection of High-Quality Single Crystal Optimization->Crystal_Selection Successful Crystallization Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection

Caption: A generalized workflow for the synthesis, crystallization, and initial analysis of a novel pyrazole derivative.

X-ray Data Collection and Structure Solution

A high-quality single crystal is mounted on a goniometer and placed in a diffractometer. Data is typically collected at a low temperature (around 100 K) to minimize thermal motion of the atoms.

Data_Collection_and_Refinement Mount_Crystal Mount Single Crystal Data_Collection Collect Diffraction Data (e.g., Bruker D8 QUEST) Mount_Crystal->Data_Collection Data_Processing Process Raw Data (Integration, Scaling, Absorption Correction) Data_Collection->Data_Processing Structure_Solution Solve Structure (e.g., SHELXT, SIR) Data_Processing->Structure_Solution Structure_Refinement Refine Structure (e.g., SHELXL, Olex2) Structure_Solution->Structure_Refinement Validation Validate Structure (CheckCIF) Structure_Refinement->Validation Validation->Structure_Refinement Iterate if necessary

Caption: The iterative process of X-ray data collection, structure solution, and refinement.

The collected diffraction data are processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods or Patterson methods, often with software packages like SHELXT, and refined using programs such as SHELXL. The final refined model provides the precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Predictive Structural Insights and Comparative Analysis

Based on the analysis of related structures, we can anticipate several key features in the crystal structure of this compound:

  • Molecular Conformation: The relative orientation of the pyrazole ring and the dimethylsulfamoyl group will be of significant interest. Steric hindrance between the 3-bromo substituent and the sulfamoyl group may lead to a twisted conformation.

  • Intermolecular Interactions: As previously mentioned, in the absence of a pyrazole N-H donor, the crystal packing will likely be governed by a network of weaker interactions. The sulfamoyl oxygen atoms are strong hydrogen bond acceptors and may interact with C-H donors from the pyrazole ring or neighboring molecules. π-π stacking interactions between pyrazole rings may also play a role in stabilizing the crystal lattice.

  • Influence of the Bromine Atom: The bromine atom can participate in halogen bonding, a type of non-covalent interaction where the electrophilic region of the halogen atom interacts with a nucleophile. This could be a significant factor in the crystal packing. A comparison of C-Br bond lengths with those in other brominated pyrazoles can provide insights into the electronic effects of the sulfamoyl group on the pyrazole ring.[5]

Conclusion

The X-ray crystallographic analysis of this compound derivatives is a critical step in understanding their potential as therapeutic agents. While a definitive crystal structure for the parent compound is yet to be published, a comparative analysis of related structures provides a solid foundation for predicting its structural characteristics and for designing a robust experimental workflow. The methodologies and comparative data presented in this guide are intended to equip researchers with the necessary tools and insights to successfully elucidate the structures of this important class of molecules, thereby accelerating the drug discovery and development process.

References

  • Cammers, A. P., & Parkin, S. (2004). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Acta Crystallographica Section C: Crystal Structure Communications, 60(8), o599–o602. Available at: [Link]

  • Request PDF. X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. Available at: [Link]

  • Wang, R., et al. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. Journal of Materials Chemistry A. Available at: [Link]

  • Brewer, G. R., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5433. Available at: [Link]

  • Krasavin, M., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][6][9]triazines. Journal of Chemical Crystallography, 53(4), 365-376. Available at: [Link]

  • Request PDF. Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]

  • Elgemeie, G. H., et al. (2021). Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 993–996. Available at: [Link]

  • Kumar, R., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. New Journal of Chemistry, 47(35), 16447-16462. Available at: [Link]

  • Request PDF. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. ResearchGate. Available at: [Link]

  • PubChem. 3-Bromo-1,5-dimethyl-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 3-bromo-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 3-bromo-1,4-dimethyl-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]

  • Ahmed, R. F., et al. (2024). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305330. Available at: [Link]

  • Murtaza, G., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1146–1152. Available at: [Link]

  • ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. Available at: [Link]

  • Zhang, M., et al. (2022). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Acta Pharmaceutica Sinica B, 12(6), 2537–2564. Available at: [Link]

  • Ali, A. J., et al. (2023). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Journal of Medicinal and Chemical Sciences, 6(4), 827-833. Available at: [Link]

  • ResearchGate. Single crystal structures of 1n (A) and 1o (B). Available at: [Link]

  • Radović, A., et al. (2025). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. Zeitschrift für Kristallographie - New Crystal Structures, 240(4), 667-668. Available at: [Link]

  • CCDC. Search - Access Structures. The Cambridge Crystallographic Data Centre. Available at: [Link]

  • CCDC. The Largest Curated Crystal Structure Database. The Cambridge Crystallographic Data Centre. Available at: [Link]

  • ResearchGate. Chemical structures of pyrazole derivatives 1-9 and their IC 50 values.... Available at: [Link]

  • Request PDF. Intensified Crystallization Processes for 1:1 Drug-Drug Co-crystals of Sulfathiazole-Theophylline, and Sulfathiazole-Sulfanilamide. ResearchGate. Available at: [Link]

  • Mague, J. T., et al. (2023). Crystal structure of polymeric bis(3-amino-1H-pyrazole)cadmium dibromide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1269–1273. Available at: [Link]

Sources

A Researcher's Guide to Catalyst Selection for Suzuki-Miyaura Coupling of 3-bromo-1-(dimethylsulfamoyl)pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Aryl-1-(dimethylsulfamoyl)pyrazoles

In the landscape of modern medicinal chemistry and drug development, the pyrazole scaffold remains a cornerstone of pharmacophore design. Its derivatives are integral to a multitude of commercially successful therapeutics. The specific subclass of 3-aryl-1-(dimethylsulfamoyl)pyrazoles has garnered significant attention due to the unique electronic properties imparted by the dimethylsulfamoyl group, which can modulate the pharmacokinetic and pharmacodynamic profile of drug candidates. The Suzuki-Miyaura cross-coupling reaction is a paramount transformation for the synthesis of these valuable compounds, offering a robust and versatile method for the formation of the crucial carbon-carbon bond between the pyrazole core and various aryl or heteroaryl moieties.[1]

The efficiency of the Suzuki-Miyaura coupling is, however, profoundly dependent on the judicious selection of the catalytic system. The electron-rich nature of the pyrazole ring and the presence of the sulfamoyl group can present unique challenges, including catalyst inhibition and competing side reactions. This guide provides a comprehensive comparative analysis of various palladium- and nickel-based catalyst systems for the Suzuki-Miyaura coupling of 3-bromo-1-(dimethylsulfamoyl)pyrazole with a range of arylboronic acids. We will delve into the mechanistic rationale behind catalyst and ligand selection, present a framework for systematic catalyst screening, and provide detailed experimental protocols to empower researchers in accelerating their drug discovery programs.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction serves as a foundational framework for understanding catalyst performance. The catalytic cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle A Pd(0)L_n Active Catalyst B Oxidative Addition Ar-Pd(II)-X(L_n) A->B Ar-X C Transmetalation Ar-Pd(II)-Ar'(L_n) B->C Ar'B(OH)_2 Base D Reductive Elimination C->D D->A Ar-Ar' X X = Br Ar Ar = 3-(1-dimethylsulfamoyl)pyrazole Ar_prime Ar' = Aryl/Heteroaryl

Figure 1: A simplified diagram of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

The choice of catalyst and ligand directly influences the efficiency of each step. For an electron-rich heteroaryl bromide like this compound, the oxidative addition step can be challenging. Therefore, electron-rich and bulky ligands are often required to promote this crucial step.

Comparative Analysis of Catalytic Systems

The selection of an optimal catalyst system is a multi-parameter problem. Below, we compare several classes of catalysts that have shown promise for the Suzuki-Miyaura coupling of heteroaryl bromides.

Palladium-Based Catalysts

Palladium complexes remain the workhorse for Suzuki-Miyaura reactions due to their broad functional group tolerance and high catalytic activity.

1. Palladium(II) Precatalysts with Phosphine Ligands:

Palladium(II) sources like palladium acetate (Pd(OAc)₂) and palladium chloride (PdCl₂) are commonly used in combination with phosphine ligands. The in-situ reduction of Pd(II) to the active Pd(0) species initiates the catalytic cycle. The choice of phosphine ligand is critical.

  • Triphenylphosphine (PPh₃): A versatile and cost-effective ligand, PPh₃ is a good starting point for optimization. However, for challenging substrates, its efficacy can be limited.

  • Bulky, Electron-Rich Monodentate Phosphines (e.g., SPhos, XPhos, P(t-Bu)₃): These ligands are often superior for the coupling of heteroaryl chlorides and bromides. Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition.

  • Bidentate Phosphine Ligands (e.g., dppf): Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can offer enhanced stability to the palladium center.

2. Preformed Palladium(0) Catalysts:

Catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are already in the active oxidation state and do not require an induction period.

Illustrative Comparison of Palladium Catalysts for a Model Reaction:

The following table presents hypothetical yet representative data for the Suzuki coupling of this compound with 4-methoxyphenylboronic acid, based on literature precedents for similar heteroaryl bromides.

Catalyst SystemCatalyst Loading (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃24K₂CO₃Dioxane/H₂O1001265
Pd(OAc)₂ / SPhos12K₃PO₄Toluene110492
Pd(dppf)Cl₂2-Cs₂CO₃DME80688
Pd(PPh₃)₄3-Na₂CO₃DMF90878
Nickel-Based Catalysts

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium, particularly for the coupling of challenging electrophiles. They have shown excellent activity for the coupling of heteroaryl halides.

  • Advantages: Lower cost, unique reactivity profile.

  • Common Precatalysts: NiCl₂(PCy₃)₂, NiCl₂(dme).

  • Considerations: Nickel catalysts can be more sensitive to air and moisture, and their reaction mechanisms can be more complex.

Illustrative Comparison with a Nickel Catalyst:

Catalyst SystemCatalyst Loading (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
NiCl₂(PCy₃)₂3-K₃PO₄2-MeTHF801285

Experimental Protocols: A Guide to Catalyst Screening

A systematic approach to catalyst screening is essential for identifying the optimal reaction conditions efficiently.

General Procedure for Small-Scale Catalyst Screening

This protocol is designed for a 96-well plate format, allowing for the parallel screening of multiple conditions.

Screening_Workflow A Prepare Stock Solutions (Substrate, Boronic Acid, Base) B Dispense Stock Solutions into 96-well plate A->B C Add Catalyst/Ligand Solutions B->C D Seal Plate and Heat C->D E Quench and Analyze (LC-MS/UPLC) D->E F Identify Lead Conditions E->F

Figure 2: A typical workflow for high-throughput catalyst screening.

Materials:

  • This compound

  • Arylboronic acid of choice

  • Selected palladium and nickel precatalysts

  • Selected phosphine ligands

  • A variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvents (e.g., dioxane, toluene, DME, 2-MeTHF)

  • 96-well reaction block with magnetic stirring

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, the arylboronic acid, and the chosen bases in the desired solvent.

  • Dispensing Reagents: In an inert atmosphere (e.g., a glovebox), dispense the stock solutions into the wells of the 96-well plate.

  • Addition of Catalysts and Ligands: Add the catalyst and ligand solutions to the respective wells. For solid catalysts, a pre-made stock solution is recommended for accurate dispensing.

  • Reaction: Seal the 96-well plate and place it in a pre-heated reaction block with magnetic stirring.

  • Quenching and Analysis: After the designated reaction time, cool the plate to room temperature. Quench each well with a small amount of water and dilute with a suitable solvent (e.g., acetonitrile). Analyze the product formation and substrate conversion by LC-MS or UPLC.

  • Data Analysis: From the analytical data, identify the catalyst system and conditions that provide the highest yield and purity of the desired product.

Optimized Protocol for a Promising Catalyst System

Based on the screening results, a larger-scale reaction can be performed to isolate and characterize the product. The following is a representative protocol using a Pd(OAc)₂/SPhos system.

Materials:

  • This compound (1.0 mmol)

  • 4-methoxyphenylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(4-methoxyphenyl)-1-(dimethylsulfamoyl)pyrazole.

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling of this compound is a critical transformation for the synthesis of novel drug candidates. While a universally optimal catalyst does not exist, a systematic approach to catalyst screening, starting with robust palladium systems featuring bulky, electron-rich phosphine ligands like SPhos or XPhos, is a highly effective strategy. For cost-sensitive applications or particularly challenging couplings, the exploration of nickel-based catalysts is a worthwhile endeavor.

The future of catalyst development for this and similar transformations lies in the design of more active and stable catalysts that can operate at lower loadings and under milder conditions. The continued development of high-throughput screening methods will undoubtedly accelerate the discovery of next-generation catalytic systems, further empowering chemists in their quest for new and improved therapeutics.

References

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4379-4391. [Link]

  • Hussain, I., Ali, S., Hameed, A., Ahmed, I., & Al-Sehemi, A. G. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. [Link]

  • Kemmitt, P. D., Blades, K., Box, M. R., Dickinson, S., Lamont, G. M., Madden, K., ... & Williams, J. (2014). Synthesis of 3-(hetero) aryl tetrahydropyrazolo [3, 4-c] pyridines by Suzuki-Miyaura cross-coupling methodology. The Journal of organic chemistry, 79(16), 7682-7688. [Link]

  • Len, C., Bruniaux, S., Delbecq, F., & Parmar, V. S. (2017). Palladium-catalyzed Suzuki–Miyaura cross-coupling in continuous flow. Catalysts, 7(5), 146. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Zhdankin, V. V. (2019). Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments. Journal of the American Society for Mass Spectrometry, 30(10), 2144-2151. [Link]

  • Ahmad, S., Khan, M. F., Rub, A., & Asiri, A. M. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4, 6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5171. [Link]

  • Štefane, B., & Požgan, F. (2013). Catalyst screening for Suzuki coupling of 1 with 2. Molecules, 18(11), 13576-13590. [Link]

  • El-Faham, A., & El-Sayed, I. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo [1, 5-a] pyrimidin-5 (4 H)-one. Molecules, 24(1), 110. [Link]

  • Garg, N. K. (2011). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic letters, 13(21), 5846-5849. [Link]

Sources

Navigating the Maze of Pyrazole Synthesis: An In-Depth Evaluation of the Dimethylsulfamoyl Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-containing molecules, the strategic use of protecting groups is paramount. This guide provides a comprehensive evaluation of the dimethylsulfamoyl (DMS) group as a protecting agent for the pyrazole nitrogen, offering a critical comparison with other commonly employed protecting groups. Through an analysis of experimental data and mechanistic principles, this document serves as a practical resource for making informed decisions in complex synthetic campaigns.

The pyrazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals. Its synthesis and functionalization, however, are often complicated by the reactivity of the N-H bond. Protecting this position is crucial to ensure regioselectivity and prevent undesired side reactions during subsequent synthetic transformations. While a variety of N-protecting groups have been utilized for pyrazoles, a thorough understanding of their respective strengths and weaknesses is essential for efficient and robust synthesis. This guide focuses on the dimethylsulfamoyl (DMS) group, a less conventional yet potentially advantageous choice, and critically compares its performance with established alternatives such as the Boc, SEM, and Trityl groups.

The Dimethylsulfamoyl (DMS) Group: A Closer Look

The dimethylsulfamoyl group offers a unique set of properties for the protection of the pyrazole nitrogen. Its electron-withdrawing nature can modulate the reactivity of the pyrazole ring, and its distinct cleavage conditions can provide orthogonality in complex synthetic sequences.

Introduction of the DMS Group

The protection of a pyrazole with a dimethylsulfamoyl group is typically achieved by reacting the pyrazole with dimethylsulfamoyl chloride (DMS-Cl) in the presence of a suitable base.

Experimental Protocol: N-Protection of Pyrazole with Dimethylsulfamoyl Chloride

  • Dissolution: Dissolve the pyrazole (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq.), to the solution at room temperature.

  • Reagent Addition: Slowly add dimethylsulfamoyl chloride (1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the N,N-dimethylsulfamoyl pyrazole.

G cluster_0 Protection Reaction Pyrazole Pyrazole N_DMS_Pyrazole N-DMS Pyrazole Pyrazole->N_DMS_Pyrazole Nucleophilic Attack DMS_Cl DMS-Cl DMS_Cl->N_DMS_Pyrazole Base Base (e.g., DIPEA) Salt [Base-H]+Cl- Base->Salt Proton Abstraction

Caption: General workflow for the N-protection of pyrazole using dimethylsulfamoyl chloride.

Cleavage of the DMS Group

The removal of the DMS protecting group is a critical step that dictates its utility. While specific conditions can vary depending on the substrate, several strategies can be employed.

Acid-Catalyzed Cleavage: Strong acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane, can be effective for cleaving the N-S bond of the sulfonamide. The mechanism likely involves protonation of the sulfonyl oxygen or the pyrazole nitrogen, followed by nucleophilic attack of a counter-ion or solvent.

Reductive Cleavage: Certain reductive conditions may also be employed for the deprotection of sulfonyl groups, although this is less common and can be substrate-dependent.

The choice of deprotection method will depend on the stability of other functional groups present in the molecule. The robustness of the DMS group to certain conditions can be a significant advantage in multi-step syntheses.

Comparative Analysis with Alternative Protecting Groups

The efficiency of the DMS group is best understood when compared to other commonly used protecting groups for pyrazoles.

Protecting GroupIntroduction ConditionsStabilityCleavage ConditionsKey AdvantagesKey Disadvantages
Dimethylsulfamoyl (DMS) DMS-Cl, base (e.g., DIPEA)Generally stable to a range of conditions.Strong acid (e.g., TFA).Orthogonality to acid-labile groups.Can require harsh cleavage conditions.
tert-Butoxycarbonyl (Boc) Boc₂O, base (e.g., DMAP, Et₃N)[1]Stable to basic conditions.[1]Acidic conditions (e.g., TFA, HCl).[1]Mild cleavage, widely used.Labile to strong acids.
(2-(Trimethylsilyl)ethoxy)methyl (SEM) SEM-Cl, base (e.g., NaH)[2]Stable to a wide range of conditions, including some acidic and basic media.[2][3]Fluoride sources (e.g., TBAF) or strong acid.[2][3][4]Orthogonal cleavage with fluoride.Can be difficult to remove in some cases.
Trityl (Trt) Trityl chloride, base (e.g., pyridine)[5]Labile to acid.Mild acidic conditions.[5]Easily introduced and removed.Sterically bulky, sensitive to acid.
Causality Behind Experimental Choices
  • Choice of Base for Protection: The use of a non-nucleophilic base like DIPEA for DMS protection is crucial to prevent side reactions with the electrophilic DMS-Cl. For Boc protection, a milder base like triethylamine or a catalyst like DMAP is often sufficient. The use of a strong base like NaH for SEM protection is necessary to deprotonate the pyrazole nitrogen effectively.

  • Orthogonality in Deprotection: The key advantage of the DMS group lies in its unique cleavage conditions. While Boc and Trityl groups are readily cleaved by acid, the DMS group often requires stronger acidic conditions, offering a window of orthogonality. The SEM group provides a distinct cleavage pathway using fluoride ions, making it an excellent choice for syntheses involving both acid- and base-sensitive functionalities.

G cluster_DMS DMS Protection/Deprotection cluster_Boc Boc Protection/Deprotection cluster_SEM SEM Protection/Deprotection cluster_Trt Trityl Protection/Deprotection DMS_Protect Protection: DMS-Cl, Base DMS_Deprotect Deprotection: Strong Acid (TFA) Boc_Protect Protection: Boc₂O, Base Boc_Deprotect Deprotection: Acid (TFA, HCl) SEM_Protect Protection: SEM-Cl, NaH SEM_Deprotect Deprotection: Fluoride (TBAF) or Strong Acid Trt_Protect Protection: Trt-Cl, Pyridine Trt_Deprotect Deprotection: Mild Acid

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-1-(dimethylsulfamoyl)pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the responsible management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Bromo-1-(dimethylsulfamoyl)pyrazole (CAS No. 500011-84-7), ensuring laboratory safety, environmental protection, and regulatory compliance. The procedures outlined are grounded in established principles of hazardous waste management and an analysis of the compound's likely hazard profile based on structurally related chemicals.

Hazard Assessment and Risk Mitigation

Core Principle: The foundation of safe disposal is recognizing the substance as hazardous waste. All federal, state, and local regulations governing hazardous waste must be strictly followed. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA).[5][6]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the chemical for disposal, ensure a complete set of appropriate PPE is worn to prevent exposure.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[7]

  • Eye Protection: Chemical safety goggles or a full-face shield are essential to protect against splashes or airborne particles.

  • Body Protection: A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation.[8] If a fume hood is not available, a NIOSH/MSHA-approved respirator is required.

Hazard Category (Assumed)GHS Code (Typical)Required Personal Protective Equipment (PPE)
Skin IrritationH315Chemical-resistant gloves, lab coat
Serious Eye Damage/IrritationH318/H319Chemical safety goggles or face shield
Respiratory IrritationH335Use in a chemical fume hood or wear a respirator
Disposal Workflow: A Step-by-Step Protocol

The primary directive for the disposal of this compound is that it must be managed through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [9][10][11]

  • Pure Compound/Residues: Collect any unreacted or waste this compound solid into a dedicated, compatible, and clearly labeled hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weigh boats, gloves, and absorbent pads used for cleaning minor spills, must also be treated as hazardous waste. Place these items in the same designated waste container or a separate, appropriately labeled container for solid hazardous waste.

  • Solutions: Solutions containing the compound should be collected in a labeled, sealed, and compatible liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Container Selection: Use containers that are in good condition, compatible with the chemical, and can be securely sealed.

  • Labeling: The waste container must be labeled clearly and accurately at the moment the first piece of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Harmful")

    • The accumulation start date

  • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.[8]

  • This area must be secure, well-ventilated, and away from incompatible materials, heat sources, or ignition sources.

  • Ensure the container remains closed unless actively adding waste.

  • Contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the EHS coordinator or contractor with all necessary information regarding the waste, including its name and known hazards.

  • Follow all institutional procedures for waste manifest documentation, which tracks the waste from your laboratory to its final disposal site.

The following diagram illustrates the mandated workflow for the proper disposal of this compound.

Disposal_Workflow cluster_Lab Laboratory Operations cluster_EHS EHS & Professional Disposal Start Waste Generation (Pure compound, contaminated items, solutions) Segregate Segregate Waste into compatible container Start->Segregate Step 1 Label Label Container 'Hazardous Waste' + Chemical Name + Hazards Segregate->Label Step 2 Store Store in Designated Accumulation Area Label->Store Step 3 ContactEHS Contact EHS or Licensed Contractor Store->ContactEHS Step 4 Schedule Schedule Pickup & Prepare Manifest ContactEHS->Schedule Disposal Professional Disposal (Incineration/Landfill) Schedule->Disposal Final Step End Regulatory Compliance Achieved Disposal->End

Caption: Disposal workflow for this compound.

Spill Management Protocol

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Assess: For large spills, evacuate the lab and contact your EHS department immediately. For small, manageable spills, proceed only if you are trained and equipped to do so.

  • Contain & Clean:

    • For solid spills, carefully sweep or shovel the material into a hazardous waste container.[1][11] Avoid creating dust.

    • For liquid spills (if the compound is in solution), use an inert absorbent material like vermiculite or sand to contain the spill.[8]

  • Collect & Dispose: Using non-sparking tools, collect the absorbed material or swept solid and place it into your labeled hazardous waste container.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Document the spill according to your institution's policies.

This procedural guide is designed to provide the essential framework for the safe and compliant disposal of this compound. By adhering to these steps, you contribute to a safer laboratory environment and ensure the protection of our ecosystem.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
  • EPA Hazardous Waste Management. Axonator.
  • Where Are the Federal EPA Hazardous Waste Regulations Found?. CountyOffice.org.
  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Waste Advantage Magazine.
  • SAFETY DATA SHEET - 4-Bromo-3,5-dimethylpyrazole. Thermo Fisher Scientific.
  • 3-Bromo-1,5-dimethyl-1H-pyrazole | C5H7BrN2. PubChem, National Center for Biotechnology Information.
  • 3-bromo-1,4-dimethyl-1H-pyrazole | C5H7BrN2. PubChem, National Center for Biotechnology Information.
  • Chemical Safety Data Sheet - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. ChemicalBook.
  • SAFETY DATA SHEET - 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Fisher Scientific.
  • This compound CAS 500011-84-7. Chemical Technology Co.,LTD.
  • 3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid MSDS. Capot Chemical.
  • 3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2. PubChem, National Center for Biotechnology Information.
  • 4-Bromo-1,3-dimethyl-1H-pyrazole | C5H7BrN2. PubChem, National Center for Biotechnology Information.
  • SAFETY DATA SHEET - 4-Bromo-3,5-dimethyl-1H-pyrazole. Fisher Scientific.
  • Navigating the Safe Disposal of 1,3-Dimethylpyrazole: A Procedural Guide. Benchchem.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-1-(dimethylsulfamoyl)pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Handling compounds like 3-Bromo-1-(dimethylsulfamoyl)pyrazole, a substituted pyrazole, requires more than just a checklist of personal protective equipment (PPE); it necessitates a risk-based strategy grounded in the compound's potential hazards. This guide provides essential, immediate safety protocols and logistical plans, explaining the causality behind each recommendation to ensure every step is a self-validating system of protection.

Hazard Profile Analysis: The 'Why' Behind the 'What'

Understanding the anticipated hazards is the foundation of selecting appropriate PPE. Based on data from analogous compounds, we can infer a likely hazard profile for this compound. Substituted pyrazoles are consistently documented as causing skin, eye, and respiratory irritation.[2][3][4][5]

Table 1: Inferred Hazard Profile for this compound

Hazard Classification Anticipated Effect Rationale / Supporting Sources
Skin Corrosion/Irritation Causes skin irritation. Analogous brominated pyrazoles are classified as Category 2 skin irritants.[2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation. A consistent classification for related pyrazole compounds.[2][3][4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation. Inhalation of dust or fumes should be avoided.[1][2][3]

| Acute Toxicity (Oral) | Potentially harmful if swallowed. | A common precaution for research chemicals where full toxicological data is unavailable. |

This profile dictates that our primary goal is to prevent dermal, ocular, and respiratory exposure.

The First Line of Defense: Engineering and Administrative Controls

Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense.[6] The most effective safety measures are engineering and administrative controls that remove the hazard at its source.

  • Engineering Controls: All handling of this compound, especially weighing and preparing solutions, must be conducted within a certified chemical fume hood.[7][8][9] This provides primary containment, protecting you and the laboratory environment from dusts and vapors.

  • Administrative Controls: Adhere to standard laboratory safety practices.[10] Do not eat, drink, or apply cosmetics in the laboratory.[10] Ensure eyewash stations and safety showers are readily accessible and unobstructed.[2][9]

Core PPE Requirements: A Head-to-Toe Protocol

Only after implementing engineering controls do we select PPE to protect against residual risks or accidental exposure.

Hand Protection: Beyond the Glove

Skin contact is a primary route of exposure.[11] Therefore, selecting the correct gloves is paramount.

  • Material: Nitrile gloves are the standard recommendation for incidental contact with a wide range of laboratory chemicals.[12] They offer good resistance to bases, acids, and many organic solvents.

  • Thickness: For handling this compound, a glove thickness of at least 4-6 mil is recommended for adequate protection and dexterity. Thicker gloves (10-20 mil) may be required for tasks with a higher risk of splashes or prolonged exposure.[11]

  • Practice: Always inspect gloves for tears or pinholes before use.[10][12] For tasks involving significant quantities or higher concentrations, the practice of double-gloving is strongly advised.[13] This provides a critical safety buffer; if the outer glove is contaminated, it can be removed without exposing the skin.[13] Dispose of gloves immediately after handling the compound; do not reuse disposable gloves.[14]

Eye and Face Protection: An Impenetrable Barrier

Given the high likelihood of severe eye irritation, robust eye protection is non-negotiable.

  • Mandatory: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required whenever the compound is handled.[2][9] Standard safety glasses do not provide adequate protection from splashes as they are not sealed around the eyes.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during bulk transfers, solution preparation, or cleanup of a large spill), a full-face shield must be worn in addition to chemical splash goggles.[11][15]

Body and Foot Protection: The Essential Shell
  • Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and tight-fitting cuffs is mandatory to protect the skin and personal clothing.[2][7]

  • Protective Clothing: For large-scale operations or significant spill cleanup, chemical-resistant coveralls or a rubber apron may be necessary.[15][16]

  • Footwear: Closed-toe shoes made of a non-porous material are required at all times in the laboratory.[7][17] Perforated shoes or sandals offer no protection and are strictly forbidden.[17]

Respiratory Protection: A Contingency, Not a Standard

Under normal operating conditions within a certified fume hood, respiratory protection is not required.[7] A respirator should only be used in specific, high-risk situations:

  • Spill Response: In the event of a large spill outside of a containment device.

  • Engineering Control Failure: If the fume hood is not functioning correctly.

  • Aerosol Generation: For procedures that may generate significant dust or aerosols that cannot be contained.

If a respirator is needed, a NIOSH-approved respirator with P95 or P100 particulate filters (for solid dust) or organic vapor cartridges should be used.[1] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit-testing, as mandated by OSHA.[6]

Procedural Discipline: Donning, Doffing, and Disposal

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Goggles & Face Shield don1->don2 don3 3. Gloves (Outer glove over cuff) don2->don3 doff1 1. Outer Gloves (if double-gloved) doff2 2. Lab Coat doff1->doff2 doff3 3. Goggles & Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4 Wash2 Wash Hands Thoroughly doff4->Wash2 Wash1 Wash Hands

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-(dimethylsulfamoyl)pyrazole
Reactant of Route 2
3-Bromo-1-(dimethylsulfamoyl)pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.